Rolofylline
Description
selective antagonist for adenosine receptors; a cardiovascular agent
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Rolofylline is an adenosine A1-receptor antagonist. Plasma adenosine levels are elevated in patients with heart failure and adenosine A1 receptors in the kidney mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus. Accordingly, inhibition of these receptors would be expected to increase renal blood flow and enhance diuresis. The effects of Rolofylline on renal function are consistent with those obtained with another adenosine A1-receptor antagonist in both experimental and human heart failure. |
|---|---|
CAS No. |
136199-02-5 |
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20? |
InChI Key |
PJBFVWGQFLYWCB-QUYAXPHCSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 |
Appearance |
Solid powder |
Other CAS No. |
136199-02-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dipropyl-8-(3-noradamantyl)xanthine 1,3-DNAX 8-(3-noradamantyl)-1,3-dipropylxanthine 8-(noradamantan-3-yl)-1,3-dipropylxanthine KW 3902 KW-3902 MK 7418 MK-7418 MK7418 rolofylline |
Origin of Product |
United States |
Foundational & Exploratory
Rolofylline: A Technical Deep Dive into Adenosine A1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of rolofylline for the adenosine A1 receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathway and experimental workflow.
Executive Summary
This compound, also known as KW-3902, is a potent and highly selective antagonist for the adenosine A1 receptor.[1] Its high affinity for this receptor subtype has been a key area of investigation in its development. This document summarizes the critical data and methodologies related to the characterization of this compound's interaction with the adenosine A1 receptor.
Quantitative Binding Affinity Data
The binding affinity of this compound for the adenosine A1 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data presented below is derived from studies on rat forebrain membranes.[1]
| Compound | Receptor | Species | Radioligand | Tissue | Ki (nM) | Selectivity (A2A/A1) |
| This compound (KW-3902) | Adenosine A1 | Rat | [3H]-Cyclohexyladenosine (CHA) | Forebrain | 0.19 | 890-fold |
| This compound (KW-3902) | Adenosine A2A | Rat | [3H]-CGS21680 | Striatum | 170 | |
| This compound (KW-3902) | Adenosine A1 | Guinea-pig | 1.3 | |||
| This compound (KW-3902) | Adenosine A1 | Dog | 10 |
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to the Gi/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists to the receptor, thereby inhibiting this signaling pathway.
Experimental Protocols
The determination of this compound's binding affinity for the adenosine A1 receptor is typically achieved through competitive radioligand binding assays.
Objective:
To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor.
Materials:
-
Tissue Preparation: Membranes from rat forebrain, guinea-pig brain, or dog brain.
-
Radioligand: [3H]-Cyclohexyladenosine ([3H]-CHA) for A1 receptors or [3H]-2-[p-(2-carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamidoadenosine ([3H]-CGS21680) for A2A receptors.
-
Competitor: this compound (KW-3902) at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with additives such as MgCl2 and adenosine deaminase.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand ([3H]-CHA for A1) is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., unlabeled CHA).
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
References
The Rise and Fall of Rolofylline: A Technical History of a Selective Adenosine A1 Receptor Antagonist
Foreword: This in-depth technical guide chronicles the discovery, development, and eventual discontinuation of rolofylline (KW-3902), a potent and selective adenosine A1 receptor antagonist. Intended for researchers, scientists, and drug development professionals, this document details the scientific rationale, preclinical validation, and extensive clinical investigation of this compound for the treatment of acute heart failure (AHF) with renal dysfunction. Through a comprehensive review of its pharmacological properties, experimental methodologies, and clinical trial outcomes, this guide provides a thorough case study in the complexities of targeting the cardiorenal axis.
Discovery and Rationale
This compound was discovered by NovaCardia, Inc., a company later acquired by Merck & Co., Inc. in 2007. The compound emerged from a research program focused on developing selective antagonists for the adenosine A1 receptor.[1]
The scientific rationale for developing an A1 receptor antagonist for acute heart failure stemmed from the pathophysiology of the cardiorenal syndrome. In patients with heart failure, elevated plasma adenosine levels contribute to renal dysfunction.[2] Adenosine A1 receptors, which are abundant in the kidney, mediate vasoconstriction of the afferent arterioles, enhance sodium and water reabsorption in the proximal tubules, and modulate the tubuloglomerular feedback mechanism.[2] Antagonism of these receptors was hypothesized to increase renal blood flow, promote diuresis, and preserve renal function in the setting of acute heart failure.[2][3]
Preclinical Development
Preclinical studies in various animal models were conducted to establish the pharmacological profile of this compound. These studies demonstrated its diuretic and renal-protective effects.
Experimental Protocols: Preclinical Diuretic Activity Assessment
A generalized experimental protocol for assessing the diuretic activity of a compound like this compound in a rodent model is outlined below.
Objective: To evaluate the effect of this compound on urine output and electrolyte excretion in rats.
Animals: Male Wistar rats (150-200g).
Materials:
-
This compound (test drug)
-
Furosemide (standard diuretic)
-
Normal saline (vehicle)
-
Metabolic cages for urine collection
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animals are randomly divided into three groups: control (vehicle), standard (furosemide), and test (this compound).
-
The animals are fasted overnight with free access to water.
-
Each rat is administered a saline load (e.g., 25 ml/kg body weight) orally to ensure hydration.
-
Immediately after the saline load, the respective treatments are administered (e.g., orally or intraperitoneally).
-
The rats are placed individually in metabolic cages.
-
Urine is collected at specified time intervals (e.g., every hour for 5 hours).
-
The total volume of urine for each rat is measured.
-
The concentration of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine samples is determined.
-
Diuretic action is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
References
Preclinical Profile of Rolofylline in Heart Failure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Rolofylline (formerly KW-3902), a selective adenosine A1 receptor antagonist, in animal models of heart failure. The document focuses on the cardiorenal effects of this compound, detailing experimental methodologies, presenting quantitative data from key studies, and illustrating the underlying signaling pathways.
Introduction: The Rationale for Adenosine A1 Receptor Antagonism in Heart Failure
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. A common and prognostically significant complication of heart failure is renal dysfunction, often referred to as the cardiorenal syndrome. In this context, adenosine has emerged as a key mediator of renal hypoperfusion and sodium retention.
Endogenous adenosine levels are elevated in heart failure due to tissue hypoxia and increased sympathetic nervous system activity. Adenosine, acting on A1 receptors in the kidneys, constricts the afferent arterioles, leading to a reduction in renal blood flow (RBF) and glomerular filtration rate (GFR). Furthermore, adenosine enhances sodium reabsorption in the proximal tubules. These effects contribute to fluid overload and worsening renal function, which are hallmarks of decompensated heart failure.
This compound, as a selective adenosine A1 receptor antagonist, was developed to counteract these detrimental effects of adenosine in the kidney. Preclinical studies were designed to investigate its potential to improve renal hemodynamics and promote diuresis without compromising cardiac function.
Preclinical Models of Heart Failure
The most relevant and widely used large animal model for studying the pathophysiology of heart failure and for testing novel therapeutic agents is the canine model of pacing-induced heart failure . This model recapitulates many of the key hemodynamic and neurohormonal features of human chronic heart failure.
Experimental Protocol: Canine Pacing-Induced Heart Failure
Objective: To induce a state of chronic, stable, and reproducible congestive heart failure in canines.
Methodology:
-
Animal Subjects: Healthy adult mongrel dogs of either sex are typically used.
-
Surgical Implantation: Under general anesthesia and sterile surgical conditions, a programmable cardiac pacemaker is implanted. A transvenous pacing lead is positioned in the apex of the right ventricle.
-
Pacing Protocol: After a recovery period of approximately one week, rapid ventricular pacing is initiated at a rate of 240-250 beats per minute. This high rate is maintained for 3 to 4 weeks.
-
Induction of Heart Failure: The sustained tachycardia leads to a progressive decline in left ventricular systolic function, chamber dilation, and the development of clinical signs of congestive heart failure, including ascites, pulmonary congestion, and elevated cardiac filling pressures.
-
Hemodynamic and Functional Assessments: Throughout the pacing protocol, cardiac function is monitored using techniques such as echocardiography (to measure left ventricular ejection fraction, chamber dimensions, and wall motion) and cardiac catheterization (to measure pressures such as left ventricular end-diastolic pressure, pulmonary capillary wedge pressure, and right atrial pressure, as well as cardiac output).
-
Neurohormonal Activation: Blood samples are collected to measure markers of neurohormonal activation characteristic of heart failure, such as plasma norepinephrine and renin activity.
Preclinical Efficacy of this compound
Renal Hemodynamic and Diuretic Effects in Anesthetized Dogs
A key study investigated the effects of intrarenal infusion of this compound (KW-3902) in anesthetized dogs to isolate its direct renal actions.
Experimental Protocol:
-
Animal Model: Anesthetized adult mongrel dogs.
-
Drug Administration: this compound was infused directly into the renal artery at a dose of 10 µg/kg/min.
-
Measurements: Mean arterial pressure (MAP), renal blood flow (RBF), creatinine clearance (as an estimate of GFR), urine flow, urinary sodium excretion, and osmolar clearance were measured.
Quantitative Data:
The following table summarizes the significant changes observed following the intrarenal infusion of this compound.
| Parameter | Vehicle Control (Baseline) | This compound (10 µg/kg/min) | Percentage Change |
| Urine Flow (ml/min) | ~0.5 | ~2.5 | +400% |
| Urinary Sodium Excretion (µEq/min) | ~20 | ~200 | +900% |
| Osmolar Clearance (ml/min) | ~1.0 | ~3.5 | +250% |
| Renal Blood Flow (ml/min) | No significant change | No significant change | - |
| Creatinine Clearance (ml/min) | No significant change | No significant change | - |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change | - |
Note: The baseline and post-treatment values are approximate, derived from graphical representations in the source literature. The percentage change reflects the reported magnitude of the effect.
These results demonstrate that this compound is a potent diuretic and natriuretic agent, directly acting on the kidney to increase urine and sodium excretion without significantly altering systemic blood pressure or overall renal blood flow in healthy animals.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound in the Kidney
Rolofylline and its Effect on Glomerular Filtration Rate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rolofylline, a selective adenosine A1 receptor antagonist, was developed to address the cardiorenal syndrome, a condition where acute heart failure is accompanied by renal dysfunction. The therapeutic rationale was based on the understanding that elevated adenosine levels in heart failure patients contribute to renal impairment by constricting the afferent arteriole of the glomerulus and increasing sodium reabsorption, thereby reducing the glomerular filtration rate (GFR). By blocking the adenosine A1 receptor, this compound was hypothesized to reverse these effects, leading to improved renal blood flow, increased GFR, and enhanced diuresis.
This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound's effect on GFR. It summarizes quantitative data from key clinical trials, details the experimental protocols used in these studies, and visualizes the underlying signaling pathways and experimental workflows. Despite a strong preclinical rationale and promising initial studies, the large-scale phase III clinical trial, PROTECT, did not demonstrate a significant benefit of this compound in preventing worsening renal function in patients with acute heart failure. This guide aims to present the evidence base for this compound to inform future research and drug development in the field of cardiorenal syndrome.
Introduction: The Rationale for Adenosine A1 Receptor Antagonism in Cardiorenal Syndrome
In patients with heart failure, a number of physiological changes occur that can lead to renal dysfunction. These include reduced renal perfusion, venous congestion, and hypoxia, all of which can lead to an increase in the production of adenosine.[1] Diuretic use also stimulates adenosine production.[1] Adenosine, through its action on the A1 receptor in the kidneys, has two primary effects that can be detrimental in the setting of heart failure:
-
Afferent Arteriole Vasoconstriction: Stimulation of A1 receptors on the afferent arteriole of the glomerulus causes vasoconstriction.[1] This reduces renal blood flow and intraglomerular pressure, leading to a decrease in the glomerular filtration rate (GFR).[1]
-
Increased Sodium Reabsorption: Adenosine A1 receptor activation in the proximal tubules enhances the reabsorption of sodium and water.[1]
These effects contribute to the worsening of renal function and can also lead to resistance to loop diuretics.
This compound was designed as a selective antagonist of the adenosine A1 receptor. The hypothesis was that by blocking this receptor, this compound would:
-
Induce vasodilation of the afferent arteriole, thereby increasing renal blood flow and GFR.
-
Inhibit sodium reabsorption in the proximal tubule, leading to increased diuresis and natriuresis.
Quantitative Data from Clinical Trials
The clinical development of this compound included several key trials that evaluated its efficacy and safety. The most definitive of these was the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial. The following tables summarize the key quantitative findings related to renal function from the PROTECT trial and other relevant studies.
Table 1: Baseline Renal Function in the PROTECT Trial
| Parameter | This compound (n=1356) | Placebo (n=677) |
| Estimated Creatinine Clearance (mL/min) | 50.4 ± 20.0 | 51.0 ± 20.5 |
| Serum Creatinine (mg/dL) | 1.52 ± 0.56 | 1.50 ± 0.59 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 34.3 ± 17.6 | 33.7 ± 17.5 |
Data presented as mean ± standard deviation.
Table 2: Changes in Renal Function and Other Key Parameters in the PROTECT Trial
| Parameter | This compound | Placebo | p-value |
| Change in Estimated Creatinine Clearance | No significant difference | No significant difference | Not reported |
| Change in Serum Creatinine | No statistically significant differences at any time point | No statistically significant differences at any time point | Not reported |
| Change in BUN | No statistically significant differences (except at day 2) | No statistically significant differences (except at day 2) | <0.001 at day 2 |
| Persistent Worsening Renal Function* | 15.0% | 13.7% | 0.44 |
| Mean Body Weight Reduction (at day 4) | 3.0 kg | 2.6 kg | 0.005 |
*Defined as an increase in serum creatinine ≥0.3 mg/dL at both day 7 and day 14, or initiation of hemofiltration or dialysis, or death by day 7.
Table 3: Renal Function Outcomes in the REACH UP Study
| Parameter | This compound (n=36) | Placebo (n=40) |
| Persistent Renal Impairment (through Day 14) | 6% | 18% |
| Decrease in Creatinine ≥ 0.3 mg/dL (at Day 14) | 13 patients | 11 patients |
The REACH UP study was a pilot study and did not demonstrate a clear benefit of this compound on the primary endpoints.
Experimental Protocols
Clinical Trial Design: The PROTECT Study as an Example
The PROTECT trial was a large, multicenter, double-blind, placebo-controlled, randomized phase III clinical trial.
-
Patient Population: The study enrolled 2,033 patients with acute heart failure, volume overload, an estimated creatinine clearance between 20 and 80 mL/min, and elevated natriuretic peptide levels.
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound or a placebo. Both patients and investigators were blinded to the treatment allocation.
-
Intervention: this compound was administered as a 30 mg intravenous infusion over 4 hours, once daily for up to 3 days. The placebo group received a matching intravenous infusion.
-
Concomitant Medications: Patients in both groups received standard-of-care treatment for acute heart failure, including intravenous loop diuretics.
-
Primary and Secondary Endpoints: The primary endpoint was a composite of treatment success, treatment failure, or no change in clinical condition, based on survival, heart failure status, and changes in renal function. A key secondary endpoint was the incidence of persistent worsening renal function.
-
Data Collection: Serum creatinine was measured daily until discharge or day 7, and again on day 14. Blood urea nitrogen (BUN) and body weight were also monitored.
Measurement of Glomerular Filtration Rate
In clinical trials such as PROTECT, GFR is often estimated (eGFR) from serum creatinine levels using formulas like the Cockcroft-Gault or the Modification of Diet in Renal Disease (MDRD) equation. However, for more precise measurements, especially in research settings, direct measurement of GFR (mGFR) using exogenous filtration markers is employed.
The urinary clearance of 125I-iothalamate is a well-established method for measuring GFR and is considered a reference standard in many clinical trials.
-
Patient Preparation:
-
Patients are typically well-hydrated to ensure adequate urine flow. A water load of 5-10 mL/kg may be administered.
-
To prevent thyroid uptake of any free 125I, a saturated solution of potassium iodide (SSKI) is given orally before the procedure.
-
-
Administration of 125I-Iothalamate:
-
A precisely known amount of 125I-iothalamate is administered, often as a single subcutaneous or intravenous injection.
-
-
Urine and Blood Sampling:
-
Following the injection, timed urine collections are performed. This often involves multiple collection periods (e.g., four consecutive 30-minute periods).
-
The bladder is completely emptied at the beginning and end of each collection period.
-
Blood samples are drawn at the midpoint of each urine collection period to determine the plasma concentration of 125I-iothalamate.
-
-
Sample Analysis:
-
The concentration of 125I-iothalamate in both the urine and plasma samples is measured using a gamma counter.
-
-
Calculation of GFR:
-
The GFR for each collection period is calculated using the following formula: GFR = (Urine Concentration of 125I-Iothalamate x Urine Flow Rate) / Plasma Concentration of 125I-Iothalamate
-
The final GFR is typically reported as the average of the values from the multiple collection periods and is often normalized to a body surface area of 1.73 m2.
-
Creatinine clearance is another method used to estimate GFR.
-
Sample Collection:
-
A timed urine collection, typically over 24 hours, is required.
-
A blood sample is also collected to measure the serum creatinine level.
-
-
Sample Analysis:
-
The concentration of creatinine in both the urine and serum is measured.
-
-
Calculation of Creatinine Clearance:
-
Creatinine clearance is calculated using the formula: Creatinine Clearance = (Urine Creatinine Concentration x Urine Volume) / (Serum Creatinine Concentration x Time of Urine Collection)
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Adenosine A1 Receptor and this compound's Mechanism of Action
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow of the PROTECT Clinical Trial
Caption: Experimental workflow of the PROTECT clinical trial.
Conclusion
This compound was developed based on a strong scientific rationale for the role of adenosine in the pathophysiology of cardiorenal syndrome. The expectation was that by antagonizing the adenosine A1 receptor, this compound would improve renal hemodynamics and function in patients with acute heart failure. While smaller, earlier-phase studies showed some promising signals, the large-scale phase III PROTECT trial did not demonstrate a significant benefit of this compound in preventing persistent worsening renal function. Although a modest diuretic effect was observed, the primary and key secondary renal endpoints were not met. Furthermore, treatment with this compound was associated with an increased risk of seizures and stroke.
The experience with this compound underscores the complexity of the cardiorenal syndrome and the challenges of translating a targeted physiological mechanism into a clinically effective therapy. The data presented in this guide provide a detailed account of the investigation into this compound's effect on GFR and serve as a valuable resource for researchers and clinicians working to develop new treatments for this high-risk patient population. Future research may need to explore alternative pathways or patient subgroups that may be more responsive to adenosine A1 receptor antagonism.
References
In Vitro Profile of Rolofylline on Cardiac Myocytes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rolofylline (KW-3902) is a potent and highly selective adenosine A1 receptor antagonist that underwent extensive clinical investigation for the treatment of acute heart failure. While its clinical development was ultimately halted due to insufficient efficacy and safety concerns, its pharmacological profile provides valuable insights into the role of adenosine A1 receptor modulation in cardiac and renal physiology. This technical guide focuses on the in vitro effects of this compound on cardiac myocytes. Although direct quantitative data from published in vitro studies on this compound's effects on isolated cardiomyocytes are scarce in publicly available literature, this paper synthesizes information from preclinical studies on other selective adenosine A1 receptor antagonists and related compounds to infer its likely impact on cardiomyocyte function. This guide covers the established mechanism of action, expected effects on cardiac myocyte electrophysiology and contractility, relevant signaling pathways, and detailed experimental protocols for studying such effects.
Introduction: this compound and the Adenosine A1 Receptor in the Heart
Adenosine is an endogenous nucleoside that plays a crucial role in cardiac physiology, particularly under conditions of metabolic stress such as ischemia and hypoxia.[1] Its effects are mediated by four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). In the heart, the adenosine A1 receptor is prominently expressed in cardiomyocytes, and its activation leads to several key effects:
-
Negative Chronotropy: Slowing of the heart rate by decreasing the pacemaker firing rate in the sinoatrial (SA) node.
-
Negative Dromotropy: Slowing of atrioventricular (AV) conduction.[2]
-
Negative Inotropy: Reduction in the force of myocardial contraction, particularly in the atria.[3]
-
Cardioprotection: Attenuation of ischemic and reperfusion injury.[1]
This compound is a xanthine derivative developed as a selective antagonist for the adenosine A1 receptor.[4] Preclinical data established its high selectivity, with a much greater affinity for A1 receptors over A2A receptors. As an antagonist, this compound is expected to competitively inhibit the binding of endogenous adenosine to A1 receptors, thereby blocking its downstream effects in cardiac myocytes.
Inferred Effects of this compound on Cardiac Myocyte Function
Effects on Myocardial Contractility
Adenosine, via the A1 receptor, exerts a negative inotropic effect that is most pronounced in the presence of beta-adrenergic stimulation. This is often referred to as an "antiadrenergic" effect. By blocking this action, this compound is expected to enhance myocardial contractility, particularly in states of high sympathetic tone, such as heart failure.
Table 1: Inferred Effects of this compound on Cardiac Myocyte Contractility
| Parameter | Expected Effect of this compound | Rationale (Based on A1 Antagonism) |
| Basal Contractility | Minimal to no significant change | In the absence of significant endogenous adenosine, A1 receptor tone is low. |
| Adrenergic-Stimulated Contractility | Potentiation / Enhancement | Blocks the antiadrenergic effect of adenosine, leading to unopposed beta-adrenergic stimulation. |
| Post-Ischemic Contractility | Potential for enhanced recovery | By reversing adenosine-mediated suppression of contractility post-ischemia. |
Effects on Cardiac Electrophysiology
Activation of the A1 receptor in nodal and atrial cells leads to the opening of G protein-coupled inwardly rectifying potassium channels (GIRK), which hyperpolarizes the cell membrane and shortens the action potential duration. Antagonism of this receptor by this compound would be expected to reverse these effects.
Table 2: Inferred Effects of this compound on Cardiac Myocyte Electrophysiological Parameters
| Parameter | Affected Cell Type | Expected Effect of this compound | Rationale (Based on A1 Antagonism) |
| Action Potential Duration (APD) | Atrial Myocytes | Lengthening | Inhibition of adenosine-activated potassium current (IKAdo). |
| Resting Membrane Potential | Atrial & Nodal Cells | Less negative (depolarization) | Prevents adenosine-induced hyperpolarization. |
| Spontaneous Firing Rate | Sinoatrial Node Cells | Increase | Blocks the negative chronotropic effect of adenosine. |
| L-type Calcium Current (ICa,L) | Ventricular Myocytes | Potential for indirect increase | Reverses the adenosine-mediated inhibition of adenylyl cyclase, leading to increased cAMP and PKA-mediated phosphorylation of calcium channels. |
Signaling Pathways
The primary signaling pathway for the adenosine A1 receptor in cardiac myocytes involves coupling to inhibitory G proteins (Gi/o).
Adenosine A1 Receptor Signaling Pathway
Upon binding of adenosine, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The βγ subunit directly activates the GIRK channels, leading to potassium efflux and hyperpolarization. The αi subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. This reduction in cAMP lowers the activity of protein kinase A (PKA), leading to reduced phosphorylation of key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban. This compound, as an antagonist, would block these events.
Caption: Adenosine A1 receptor signaling pathway in cardiac myocytes.
Experimental Protocols
Investigating the effects of a compound like this compound on cardiac myocytes involves several key experimental procedures.
Isolation of Adult Ventricular Myocytes
A common method for obtaining viable adult rodent cardiomyocytes is through Langendorff perfusion and enzymatic digestion.
Protocol: Langendorff-based Isolation of Adult Rat Ventricular Myocytes
-
Animal Preparation: Anesthetize an adult rat and administer heparin to prevent coagulation.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated buffer.
-
Cannulation: Mount the aorta onto a Langendorff apparatus cannula for retrograde perfusion.
-
Perfusion:
-
Perfuse with a calcium-free buffer to wash out blood and stop contractions.
-
Switch to a buffer containing collagenase and hyaluronidase to digest the extracellular matrix.
-
-
Dissociation: Once the heart is digested, remove it from the cannula, mince the ventricular tissue, and gently triturate to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and ensure cell viability.
-
Purification: Separate viable, rod-shaped myocytes from other cell types and debris through gravity settling or low-speed centrifugation.
Caption: Workflow for isolating adult cardiac myocytes.
Measurement of Cardiomyocyte Contractility
The contractile properties of isolated myocytes can be assessed using video-based edge detection systems or ion imaging techniques.
Protocol: Assessment of Myocyte Shortening
-
Plating: Plate isolated myocytes in a laminin-coated chamber on the stage of an inverted microscope.
-
Pacing: Electrically stimulate the myocytes at a physiological frequency (e.g., 1-2 Hz).
-
Recording: Use a video camera and edge-detection software to record changes in cell length during contraction and relaxation.
-
Drug Application: Perfuse the chamber with a buffer containing this compound at various concentrations. To study antiadrenergic effects, co-administer with an adenosine A1 agonist and a beta-adrenergic agonist like isoproterenol.
-
Data Analysis: Analyze parameters such as percentage of cell shortening, velocity of shortening, and velocity of relaxation.
Electrophysiological Recordings
The patch-clamp technique is the gold standard for measuring action potentials and specific ion channel currents.
Protocol: Whole-Cell Patch-Clamp for Action Potential Measurement
-
Cell Preparation: Place isolated myocytes in a recording chamber.
-
Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.
-
Recording: In current-clamp mode, inject small currents to elicit action potentials and record the voltage changes over time.
-
Drug Perfusion: Apply this compound to the bath to observe its effects on action potential duration, resting membrane potential, and other parameters.
Conclusion
While publicly available data specifically detailing the in vitro effects of this compound on cardiac myocytes is limited, its well-defined mechanism as a potent and selective adenosine A1 receptor antagonist allows for a strong, inference-based understanding of its likely cellular actions. This compound is expected to counteract the negative inotropic, chronotropic, and dromotropic effects of endogenous adenosine, primarily by blocking the Gi-protein-mediated signaling cascade. This would lead to an enhancement of adrenergically-stimulated contractility and a modulation of electrophysiological properties, such as action potential duration in atrial cells. The lack of clinical success of this compound underscores the complex role of adenosine in the pathophysiology of heart failure, where the beneficial effects of A1 antagonism in the kidney may be offset by potential adverse cardiac effects or a lack of overall clinical benefit. Further research into the nuanced effects of adenosine receptor modulation in specific cardiac disease states remains a valuable area of investigation.
References
- 1. Cardioprotective effects of adenosine A1 and A3 receptor activation during hypoxia in isolated rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Rolofylline's Impact on Renal Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of rolofylline, a selective adenosine A1 receptor antagonist, on renal blood flow and associated physiological parameters. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative clinical data, experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action: Adenosine A1 Receptor Antagonism in the Kidney
This compound exerts its primary effect by selectively blocking the adenosine A1 receptor.[1] In the context of renal physiology, adenosine plays a crucial role in regulating renal hemodynamics, particularly through the tubuloglomerular feedback (TGF) mechanism.[2][3] Elevated levels of adenosine in the kidney, often observed in conditions like heart failure, lead to vasoconstriction of the afferent arteriole, the small artery that supplies blood to the glomerulus.[4] This vasoconstriction reduces renal blood flow and the glomerular filtration rate (GFR).[4]
By acting as a competitive antagonist at the A1 receptor, this compound inhibits these effects of adenosine. This leads to a localized vasodilation of the afferent arteriole, thereby increasing renal blood flow and GFR. Additionally, adenosine A1 receptor activation in the proximal tubules promotes sodium and water reabsorption; this compound's antagonism at these sites is believed to contribute to its diuretic and natriuretic effects.
Quantitative Data from Clinical Trials
The effects of this compound on renal function have been investigated in several clinical trials, most notably the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial. The following tables summarize key quantitative data from this and other relevant studies.
Table 1: Key Renal Parameters from the PROTECT Trial
| Parameter | This compound Group | Placebo Group | p-value |
| Baseline Estimated Creatinine Clearance (mL/min) | 50.4 ± 20.0 | 51.0 ± 20.5 | NS |
| Change in Serum Creatinine at Day 14 (mg/dL) | No significant difference from placebo | No significant difference from this compound | NS |
| Persistent Worsening Renal Function (%) | 15.0 | 13.7 | 0.44 |
| Mean Body Weight Reduction at Day 4 (kg) | 3.0 | 2.6 | 0.005 |
NS: Not Significant
Table 2: Hemodynamic and Diuretic Effects of this compound
| Parameter | This compound Group | Placebo Group |
| Change in Mean Pulmonary Artery Pressure at Hour 8 (mmHg) | -3.5 | - |
| Placebo-Corrected Mean Change in Diuresis at Hour 4-8 (mL/h) | 103 | - |
| Change in Plasma Creatinine and BUN | Non-significant | Non-significant |
Table 3: Effects of this compound on GFR and Renal Plasma Flow
| Parameter | This compound Effect (vs. Placebo) | p-value |
| Increase in Glomerular Filtration Rate (GFR) | 32% | < 0.05 |
| Increase in Renal Plasma Flow | 48% | < 0.005 |
Experimental Protocols
This section details the methodologies used in key preclinical and clinical experiments to assess the impact of this compound and other adenosine A1 receptor antagonists on renal blood flow and function.
Preclinical Measurement of Renal Blood Flow in Conscious Rats
This protocol describes a method for the continuous measurement of renal blood flow in conscious, unrestrained rats, a technique crucial for understanding the direct hemodynamic effects of pharmacological agents like this compound.
Objective: To directly and continuously measure renal blood flow in a conscious rat model following the administration of an adenosine A1 receptor antagonist.
Materials:
-
Male Sprague-Dawley rats
-
Ultrasonic transit-time flow probe (e.g., Transonic Systems)
-
Implantable catheters
-
Circular servo-controlled rat cage
-
Flowmeter and pressure transducer
-
Anesthetic agents (e.g., ketamine/xylazine mixture)
-
Surgical instruments
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate protocol (e.g., ketamine/xylazine administered intramuscularly).
-
Make a ventral midline abdominal incision to expose the left kidney and renal artery.
-
Carefully dissect the renal artery from surrounding tissue.
-
Place an appropriately sized ultrasonic flow probe around the renal artery.
-
Implant an arterial catheter in the femoral artery for blood pressure monitoring.
-
Route the flow probe and catheter leads subcutaneously to the nape of the neck.
-
-
Recovery:
-
House the rat in a circular servo-controlled cage that allows for free movement while preventing entanglement of the leads.
-
Allow for a recovery period of at least one week to ensure stabilization of the animal and the recordings.
-
-
Data Acquisition:
-
Connect the externalized leads to a flowmeter and pressure transducer.
-
Record baseline renal blood flow and blood pressure continuously.
-
Administer the adenosine A1 receptor antagonist (e.g., this compound) via an appropriate route (e.g., intravenous infusion).
-
Continuously record renal blood flow and blood pressure during and after drug administration to observe acute and sustained effects.
-
Urine can be collected simultaneously for analysis of volume and electrolytes.
-
Clinical Measurement of GFR and Renal Plasma Flow
This protocol outlines a method used in clinical studies to assess glomerular filtration rate (GFR) and renal plasma flow (RPF) using clearance techniques, as was done in studies investigating this compound.
Objective: To determine the effect of this compound on GFR and RPF in human subjects.
Materials:
-
Iothalamate (for GFR measurement)
-
Para-aminohippurate (PAH) (for RPF measurement)
-
Infusion pumps
-
Equipment for blood and urine collection
Procedure:
-
Baseline Measurements:
-
Establish intravenous access for infusion and blood sampling.
-
Obtain baseline blood and urine samples.
-
Administer a loading dose of iothalamate and PAH, followed by a continuous infusion to achieve steady-state plasma concentrations.
-
After an equilibration period, collect timed urine samples and blood samples at the midpoint of each urine collection period.
-
-
Drug Administration:
-
Administer this compound or placebo intravenously.
-
-
Post-Dose Measurements:
-
Continue the infusion of iothalamate and PAH.
-
Repeat the timed urine and blood sample collections at specified intervals for several hours post-drug administration.
-
-
Analysis:
-
Measure the concentrations of iothalamate and PAH in plasma and urine samples.
-
Calculate the clearance of each substance using the formula: Clearance = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.
-
GFR is equal to the clearance of iothalamate.
-
Effective RPF is equal to the clearance of PAH.
-
Renal blood flow can be calculated from the RPF and hematocrit.
-
Signaling Pathways and Visualizations
The mechanism of action of this compound at the cellular level involves the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Adenosine A1 Receptor Signaling in the Renal Afferent Arteriole
Activation of the adenosine A1 receptor in the smooth muscle cells of the afferent arteriole initiates a signaling cascade that leads to vasoconstriction. This compound blocks this pathway at the receptor level.
Caption: Adenosine A1 receptor signaling cascade in afferent arteriole smooth muscle cells.
Experimental Workflow for Preclinical Renal Blood Flow Measurement
The following diagram illustrates the logical flow of the experimental protocol for measuring renal blood flow in a conscious rat model.
Caption: Workflow for preclinical assessment of this compound's effect on renal blood flow.
Conclusion
This compound, as a selective adenosine A1 receptor antagonist, demonstrates a clear mechanistic rationale for its effects on renal blood flow. By blocking adenosine-mediated vasoconstriction of the afferent arteriole, it has the potential to increase renal perfusion and glomerular filtration. While preclinical and smaller clinical studies have shown promising results in this regard, the large-scale PROTECT trial did not demonstrate a significant benefit in preventing worsening renal function in patients with acute heart failure. This technical guide provides the foundational data and methodologies for researchers to further explore the nuances of adenosine A1 receptor antagonism in the complex interplay of cardiac and renal function. The provided signaling pathways and experimental workflows offer a framework for future investigations in this area.
References
Rolofylline's Potential Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rolofylline (KW-3902) is a potent and selective adenosine A1 receptor antagonist that was investigated for the treatment of acute heart failure. Despite promising initial results, its clinical development was terminated due to a lack of efficacy and significant safety concerns, primarily neurological adverse events. This technical guide provides an in-depth analysis of the potential off-target effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows. The primary off-target effects identified were seizures and stroke, with seizures being an anticipated consequence of adenosine A1 receptor antagonism in the central nervous system. Furthermore, evidence suggests that this compound acts as an inverse agonist at the A1 receptor, an activity that may contribute to its overall pharmacological profile.
Introduction
This compound is a xanthine derivative designed as a selective antagonist for the adenosine A1 receptor.[1][2] In patients with heart failure, elevated plasma adenosine levels contribute to renal dysfunction through A1 receptor-mediated vasoconstriction of afferent arterioles and sodium reabsorption.[3] By blocking these receptors, this compound was expected to improve renal blood flow and diuresis.[3] However, the large-scale PROTECT clinical trial revealed an increased incidence of seizures and stroke in patients treated with this compound, leading to the cessation of its development.[4] This guide explores the pharmacological basis of these and other potential off-target effects.
On-Target and Off-Target Pharmacology
Adenosine Receptor Selectivity
This compound exhibits high selectivity for the adenosine A1 receptor. In vitro studies using rat receptors have demonstrated a significantly higher affinity for the A1 subtype compared to the A2A subtype.
| Receptor Subtype | Species | Ki (nM) | Selectivity (A2A/A1) | Reference |
| A1 | Rat | 0.19 | 890-fold | |
| A2A | Rat | 170 | ||
| A3 | Rat | >10,000 |
No publicly available Ki values for this compound at human A2B and A3 adenosine receptors were found.
Active Metabolites
This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into two active metabolites: M1-trans and M1-cis. In vitro data indicate that these metabolites have a similar affinity for the human adenosine A1 receptor as the parent compound, suggesting they contribute to the overall pharmacological effect.
Inverse Agonism at the A1 Receptor
Studies have shown that this compound acts as an inverse agonist at the adenosine A1 receptor. In a constitutively active A1 receptor system, this compound was observed to increase intracellular cyclic AMP (cAMP) levels, a response opposite to that of an A1 receptor agonist. This suggests that this compound can inhibit the basal, ligand-independent activity of the A1 receptor.
Key Off-Target Effects and Associated Data
The most significant off-target effects observed with this compound were neurological, specifically seizures and stroke, as documented in the PROTECT trial.
Seizures
The proconvulsant effect of adenosine A1 receptor antagonists is a known class effect. Adenosine, acting through A1 receptors, is an endogenous anticonvulsant. Antagonism of these receptors can lower the seizure threshold.
Clinical Data from the PROTECT Trial:
| Adverse Event | This compound (n=1336) | Placebo (n=666) | p-value | Reference |
| Seizures | 11 (0.8%) | 0 (0%) | 0.02 |
Stroke
An unexpected finding in the PROTECT trial was a disproportionate increase in the incidence of stroke in patients receiving this compound. The underlying mechanism for this increased risk remains unclear, as there was no clear temporal relationship to drug administration or a specific subtype of stroke identified.
Clinical Data from the PROTECT Trial:
| Adverse Event | This compound (n=1336) | Placebo (n=666) | Hazard Ratio (95% CI) | p-value | Reference |
| Stroke | 21 (1.6%) | 3 (0.5%) | 3.49 (1.04, 11.71) | 0.043 |
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound for adenosine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the specific radioligand.
-
Increasing concentrations of this compound (or a known displacer for determining non-specific binding, e.g., unlabeled adenosine).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Inverse Agonism
This protocol is based on the methodology used to demonstrate this compound's inverse agonist activity.
Objective: To determine the effect of this compound on intracellular cAMP levels in cells expressing adenosine A1 receptors.
Materials:
-
Bone marrow-derived macrophages (BMMs) or another cell line endogenously or recombinantly expressing the A1 receptor.
-
This compound.
-
Forskolin (positive control).
-
Serum-free cell culture medium.
-
cAMP ELISA kit.
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture: Plate BMMs at a density of 5 x 105 cells/cm2 in 6-well plates.
-
Starvation: Starve the cells in serum-free medium for 1 hour to reduce basal cAMP levels and inhibit phosphodiesterase activity.
-
Treatment: Treat the cells with different concentrations of this compound for 30 minutes. Include a positive control (Forskolin) and a vehicle control.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. An increase in cAMP levels in the presence of this compound indicates inverse agonist activity.
Adjudication of Neurological Events in a Clinical Trial (General Protocol)
While the specific adjudication charter for the PROTECT trial is not publicly available, the following represents a general workflow for the adjudication of adverse events in a large clinical trial.
Objective: To provide a standardized and unbiased assessment of reported neurological adverse events.
Procedure:
-
Event Reporting: Investigators at clinical sites report all serious adverse events (SAEs), including potential neurological events, to the central clinical research organization (CRO).
-
Dossier Compilation: The CRO compiles a comprehensive dossier for each event, including de-identified patient data, medical history, concomitant medications, and all relevant clinical notes and diagnostic reports.
-
Committee Review: The dossier is submitted to an independent, blinded Clinical Events Committee (CEC) composed of experts in relevant fields (e.g., neurology, cardiology).
-
Adjudication: Each member of the CEC independently reviews the dossier and classifies the event based on predefined criteria outlined in the adjudication charter.
-
Concurrence and Discrepancy Resolution: If the initial reviews are concordant, the event classification is finalized. If there are discrepancies, the committee members discuss the case (while remaining blinded to treatment allocation) to reach a consensus. If a consensus cannot be reached, a third, independent expert may be consulted.
-
Final Classification: The final adjudicated event classification is recorded in the clinical trial database for statistical analysis.
Signaling Pathways
On-Target Adenosine A1 Receptor Antagonism
This compound's primary mechanism of action is the blockade of the adenosine A1 receptor, a Gi-coupled receptor. This antagonism prevents the inhibitory effects of adenosine on adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Potential Off-Target Signaling: Inverse Agonism
As an inverse agonist, this compound can inhibit the constitutive, ligand-independent activity of the A1 receptor, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP.
References
- 1. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The safety of an adenosine A(1)-receptor antagonist, this compound, in patients with acute heart failure and renal impairment: findings from PROTECT [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rolofylline Dosage and Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolofylline (KW-3902) is a selective antagonist of the adenosine A1 receptor. It has been investigated primarily for the treatment of acute heart failure and renal dysfunction. Adenosine A1 receptors are predominantly found in the heart and kidneys, where their activation can lead to a decrease in heart rate, constriction of afferent arterioles in the kidney, and increased sodium reabsorption. By blocking these receptors, this compound aims to improve renal blood flow, increase diuresis, and enhance cardiac function. This document provides a summary of available data on the dosage and administration of this compound in animal studies, along with detailed protocols to guide researchers in their preclinical investigations.
It is important to note that while extensive clinical trials have been conducted in humans, detailed preclinical data on this compound dosage and administration in various animal models are not widely available in the public domain. The following information is compiled from the limited accessible preclinical studies and general pharmacological protocols for similar compounds and animal models.
Data Presentation
Table 1: this compound Dosage and Administration in In Vitro Animal Studies
| Animal Model | Cell Type | Application | Concentration/Dosage | Key Findings |
| Mouse | Bone Marrow Macrophages | Osteoclast Differentiation Inhibition | IC50 = 20-70 nM | Inhibited osteoclast formation in a dose-dependent manner. |
| Mouse | Bone Marrow Macrophages | cAMP Production Stimulation | 1 µM | Stimulated cAMP production by 10.23 ± 0.89-fold.[1] |
Table 2: this compound Dosage and Administration in In Vivo Animal Studies
| Animal Model | Disease Model | Route of Administration | Dosage Regimen | Key Findings |
| Transgenic Mice | Tauopathy (Neurodegenerative Disease) | Oral | Not explicitly stated, administered for 2 weeks | Reversed spatial memory deficits and normalized basic synaptic transmission.[2] |
| Dogs | Heart Failure | Not explicitly stated | Not explicitly stated | A partial A1 adenosine receptor agonist (Capadenoson), not this compound, was shown to not worsen renal function.[2] |
Note: Specific dosages for in vivo animal studies with this compound are not well-documented in the available literature. Researchers should perform dose-ranging studies to determine the optimal dosage for their specific animal model and disease state.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol is adapted from established methods for the voluntary oral administration of drugs to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Palatable vehicle (e.g., flavored gelatin, yogurt)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Animal balance
Procedure:
-
Drug Preparation:
-
Calculate the required dose of this compound based on the animal's body weight (mg/kg).
-
Prepare a stock solution of this compound in a suitable vehicle. For example, to achieve a 10 mg/kg dose for a 25g mouse, you would need 0.25 mg of this compound. If your stock solution is 10 mg/mL, you would need 25 µL.
-
Incorporate the calculated drug solution into a palatable vehicle. For gelatin, the drug can be mixed into the liquid gelatin before it sets. For yogurt, the drug solution can be mixed directly into a pre-measured amount of yogurt.
-
-
Acclimation:
-
For several days prior to the experiment, habituate the mice to the palatable vehicle by offering them a small amount without the drug. This will increase the likelihood of voluntary consumption on the day of the experiment.
-
-
Administration:
-
On the day of the experiment, weigh each mouse to determine the exact dose required.
-
Present the drug-containing palatable vehicle to each mouse individually.
-
Observe the mouse to ensure it consumes the entire dose.
-
-
Post-administration Monitoring:
-
Monitor the animals for any adverse effects and for the desired pharmacological effects at predetermined time points.
-
Protocol 2: Intravenous Administration of this compound in Rats
This protocol is based on general procedures for intravenous infusion in rats and can be adapted for this compound.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Infusion pump
-
Catheters (e.g., for jugular or femoral vein)
-
Surgical instruments for catheter implantation
-
Anesthesia
-
Animal balance
Procedure:
-
Catheter Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Surgically implant a catheter into the jugular or femoral vein.
-
Allow the animal to recover from surgery for at least 24 hours before the experiment.
-
-
Drug Preparation:
-
Dissolve this compound in a sterile vehicle to the desired concentration. The solution should be filtered through a 0.22 µm filter to ensure sterility.
-
-
Administration:
-
Weigh the rat on the day of the experiment.
-
Connect the indwelling catheter to the infusion pump.
-
Administer this compound as a bolus injection followed by a continuous infusion, or as a slow infusion over a set period (e.g., 4 hours, similar to human clinical trials). The infusion rate should be calculated based on the desired dose and the concentration of the drug solution.
-
-
Post-administration Monitoring:
-
Monitor the animal for physiological changes (e.g., heart rate, blood pressure, urine output) and any signs of distress.
-
Collect blood or tissue samples at specified time points for pharmacokinetic or pharmacodynamic analysis.
-
Protocol 3: Intravenous and Subcutaneous Administration in Dogs
This protocol provides a general framework for administering substances to dogs, which can be adapted for this compound.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles of appropriate size
-
Intravenous catheters
-
Clippers and antiseptic solution
Procedure for Intravenous (IV) Administration:
-
Preparation:
-
Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic, saphenous).
-
Place an intravenous catheter into the vein and secure it.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound in an appropriate vehicle.
-
-
Administration:
-
Administer the drug as a slow bolus injection or as an infusion over a predetermined time. The rate of administration should be controlled to avoid adverse cardiac events.
-
-
Monitoring:
-
Closely monitor the dog for any immediate adverse reactions during and after administration.
-
Procedure for Subcutaneous (SC) Administration:
-
Preparation:
-
Lift a fold of skin, typically over the dorsal neck or back.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound.
-
-
Administration:
-
Insert the needle into the subcutaneous space and aspirate to ensure a blood vessel has not been entered.
-
Inject the solution.
-
-
Monitoring:
-
Observe the injection site for any signs of local irritation or inflammation.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
References
Protocol for Assessing Rolofylline Efficacy in Rat Models of Cardiorenal Syndrome
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the efficacy of Rolofylline, a selective adenosine A1 receptor antagonist, in rat models of cardiorenal syndrome. The protocols described herein cover the induction of heart failure and concomitant acute kidney injury, administration of this compound, and subsequent evaluation of cardiac and renal function through biochemical, physiological, and histological methods. This guide is intended to provide a robust framework for preclinical evaluation of this compound and similar compounds. It is important to note that the clinical development of this compound was terminated due to a lack of superior efficacy compared to placebo and safety concerns, including an increased incidence of seizures and stroke in human trials[1].
Introduction
This compound (KW-3902) is a selective antagonist of the adenosine A1 receptor[1]. In conditions such as heart failure, elevated plasma adenosine levels can lead to vasoconstriction of the afferent arterioles in the kidneys, increased sodium and water reabsorption, and altered tubuloglomerular feedback, all mediated by the A1 receptor[2]. By blocking these receptors, this compound is expected to enhance renal blood flow and promote diuresis, thereby alleviating fluid overload and preserving renal function in the context of heart failure[2][3]. This protocol outlines a preclinical strategy to evaluate these therapeutic hypotheses in a rat model.
Signaling Pathway of this compound Action
This compound exerts its effects by antagonizing the adenosine A1 receptor, which is coupled to inhibitory G proteins (Gi/Go). Activation of the A1 receptor by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream effects of A1 receptor activation.
Experimental Workflow
The overall experimental design involves the induction of a cardiorenal syndrome model in rats, followed by treatment with this compound or a vehicle control. Efficacy is assessed through a combination of functional and terminal analyses.
Experimental Protocols
Animal Model: Induction of Cardiorenal Syndrome
A combined model of heart failure and acute kidney injury is recommended to simulate cardiorenal syndrome.
4.1.1. Induction of Heart Failure by Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical procedure induces myocardial infarction and subsequent heart failure.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Procedure:
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
Provide post-operative analgesia (e.g., buprenorphine).
-
-
Sham Control: The same surgical procedure is performed without tightening the suture around the LAD.
4.1.2. Induction of Acute Kidney Injury (AKI)
Cisplatin-induced nephrotoxicity is a well-established model of AKI. This should be performed 4 weeks post-LAD ligation to allow for the development of chronic heart failure.
-
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of cisplatin (5-7 mg/kg).
-
Ensure adequate hydration to prevent excessive toxicity.
-
This compound Administration
-
Dosing: Based on preclinical studies in other models, a starting dose of 1-10 mg/kg can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose. In a mouse model of Tauopathy, a dose of 5 mg/kg in food was used. Human clinical trials utilized a 30 mg intravenous infusion.
-
Route of Administration: Intravenous (i.v.) infusion or intraperitoneal (i.p.) injection.
-
Frequency: Once or twice daily, commencing 24 hours after AKI induction.
-
Treatment Duration: 3-7 days.
-
Control Group: Administer the vehicle used to dissolve this compound (e.g., saline with a small percentage of a solubilizing agent like DMSO).
Efficacy Assessment
4.3.1. Cardiac Function Assessment
-
Echocardiography: Perform transthoracic echocardiography at baseline (before AKI induction) and at the end of the treatment period to assess:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions (LVIDd, LVIDs)
-
Heart Rate (HR)
-
-
Hemodynamic Analysis (Terminal):
-
Anesthetize the rat and insert a catheter into the left ventricle via the right carotid artery.
-
Measure Left Ventricular End-Diastolic Pressure (LVEDP), a key indicator of heart failure.
-
Measure systolic and diastolic blood pressure.
-
4.3.2. Renal Function Assessment
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection at baseline and at the end of the study to measure:
-
Urine volume
-
Urinary protein excretion (Proteinuria)
-
Urinary creatinine
-
-
Serum Biochemistry: Collect blood samples at baseline and at the end of the study to measure:
-
Blood Urea Nitrogen (BUN)
-
Serum Creatinine (sCr)
-
-
Glomerular Filtration Rate (GFR) Estimation:
-
Calculate creatinine clearance using the formula: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
4.3.3. Histopathological Analysis (Terminal)
-
Tissue Collection: At the end of the study, euthanize the rats and collect the heart and kidneys.
-
Heart Histology:
-
Fix the heart in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Masson's trichrome to assess fibrosis and infarct size.
-
-
Kidney Histology:
-
Fix the kidneys in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) to evaluate tubular necrosis, cast formation, and interstitial inflammation.
-
Stain with Periodic acid-Schiff (PAS) to assess glomerular and tubular basement membrane integrity.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Cardiac Function Parameters
| Parameter | Sham + Vehicle | Sham + this compound | HF + AKI + Vehicle | HF + AKI + this compound |
| LVEF (%) | ||||
| FS (%) | ||||
| LVEDP (mmHg) | ||||
| Heart Rate (bpm) | ||||
| Infarct Size (%) | N/A | N/A |
Table 2: Renal Function Parameters
| Parameter | Sham + Vehicle | Sham + this compound | HF + AKI + Vehicle | HF + AKI + this compound |
| Serum Creatinine (mg/dL) | ||||
| BUN (mg/dL) | ||||
| Creatinine Clearance (mL/min) | ||||
| 24h Urine Volume (mL) | ||||
| 24h Proteinuria (mg) |
Table 3: Kidney Histopathology Scores
| Parameter | Sham + Vehicle | Sham + this compound | HF + AKI + Vehicle | HF + AKI + this compound |
| Tubular Necrosis Score (0-4) | ||||
| Cast Formation Score (0-4) | ||||
| Interstitial Inflammation Score (0-4) |
Scoring system: 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.
Conclusion
This comprehensive protocol provides a framework for the preclinical assessment of this compound's efficacy in a rat model of cardiorenal syndrome. The combination of cardiac and renal functional assessments, along with histological analysis, will allow for a thorough evaluation of the therapeutic potential of adenosine A1 receptor antagonists in this disease context. Researchers should be mindful of the clinical trial outcomes for this compound when interpreting preclinical data.
References
Application Notes and Protocols for Studying Adenosine Signaling in Kidneys Using Rolofylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a critical signaling nucleoside that plays a multifaceted role in renal physiology and pathophysiology. It influences renal blood flow, glomerular filtration rate (GFR), and tubular reabsorption of sodium and water.[1][2] These effects are mediated by four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, and A3). In the kidney, the A1 adenosine receptor (A1AR) is of particular interest as its activation leads to vasoconstriction of the afferent arteriole, a decrease in GFR, and an increase in sodium reabsorption in the proximal tubule.[2] In pathological states such as heart failure, elevated adenosine levels can contribute to worsening renal function.[3]
Rolofylline (also known as KW-3902) is a potent and selective antagonist of the A1AR.[4] By blocking the A1 receptor, this compound is expected to increase renal blood flow, enhance diuresis, and promote natriuresis, making it a valuable tool for investigating the role of adenosine signaling in the kidney and a potential therapeutic agent for conditions characterized by fluid retention and renal dysfunction. These application notes provide a summary of the effects of this compound on renal function and detailed protocols for its use in preclinical research.
Data Presentation
The following tables summarize the quantitative effects of this compound on key renal parameters from both preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound (KW-3902) in Animal Models
| Species | Model | This compound Dose | Route | Key Findings | Reference |
| Rat | Anesthetized | 0.3 mg/kg | i.v. | GFR increased from 2.56 to 3.08 ml/min. No significant change in RBF. Urine flow increased from 5.9 to 23.3 µl/min. Sodium excretion increased from 0.39 to 4.14 µEq/min. | |
| Dog | Anesthetized | 10 µg/kg/min | Intrarenal infusion | No significant effect on renal blood flow or creatinine clearance. Drastically increased urine flow and urinary sodium excretion. | |
| Rabbit | Anesthetized, Hypoxic | Not specified | i.v. | Attenuated hypoxia-induced reduction in renal blood flow. | |
| Rat | Cisplatin-induced ARF | 0.1 mg/kg | p.o. (twice daily) | Significantly improved deteriorated GFR and RPF. Ameliorated reductions in water, sodium, and potassium reabsorption. |
Table 2: Clinical Efficacy of this compound in Patients with Heart Failure and Renal Impairment
| Study Population | This compound Dose | Route | Key Findings | Reference |
| Ambulatory HF patients with renal impairment (n=32) | Not specified | i.v. | GFR increased by 32% and renal plasma flow increased by 48% over 8 hours compared to placebo. | |
| Acute Decompensated HF with renal impairment (n=146) | 2.5, 15, 30, 60 mg | 2-hour infusion | Dose-dependent increase in urine output. Serum creatinine decreased in all this compound groups compared to an increase with placebo. | |
| Acute HF with renal impairment (n=59) | 30 mg | 4-hour infusion | Significant increase in diuresis (placebo-corrected change of 103 mL/h at 4-8 hours) and fractional excretion of sodium. No significant changes in plasma creatinine or BUN. | |
| Acute HF with renal dysfunction (PROTECT trial, n=2033) | 30 mg/day for up to 3 days | i.v. | No significant difference in changes in serum creatinine or estimated creatinine clearance compared to placebo. A modest but significant increase in weight loss. |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling in the Kidney
Caption: Adenosine A1 receptor signaling pathway in the kidney.
Mechanism of Action of this compound
Caption: this compound blocks the A1 adenosine receptor.
Experimental Workflow for In Vivo Studies
Caption: A typical in vivo experimental workflow.
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of Kidney Disease
This protocol is adapted from studies investigating the effects of adenosine A1 receptor antagonists on renal function in rats.
1. Materials:
-
This compound (KW-3902)
-
Vehicle for injection (e.g., saline, or a solution containing a solubilizing agent if this compound solubility is low. A vehicle of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol has been described for poorly soluble compounds in rats. Note: It is crucial to determine the optimal, non-toxic vehicle for this compound through solubility and tolerability studies.)
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., Inactin or a combination of ketamine/xylazine)
-
Surgical instruments for catheterization
-
Infusion pump
2. Animal Model:
-
A model of kidney disease can be induced prior to the experiment. For example, cisplatin-induced acute renal failure is a relevant model where this compound has shown protective effects.
3. Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the administration of the desired dose in a suitable volume. For intravenous administration, ensure the solution is sterile and free of particulates.
-
A dose of 0.3 mg/kg intravenously has been shown to be effective in rats.
4. Procedure:
-
Anesthetize the rat and place it on a homeothermic blanket to maintain body temperature.
-
Perform a tracheotomy to ensure a clear airway.
-
Catheterize the jugular vein for infusion of this compound and the carotid artery for blood pressure monitoring and blood sampling.
-
Catheterize the bladder for urine collection.
-
Allow the animal to stabilize for a period of 60-90 minutes.
-
Collect baseline measurements of urine flow, GFR, and RBF.
-
Administer a bolus intravenous injection of this compound (0.3 mg/kg) or vehicle.
-
Continuously monitor arterial blood pressure and heart rate.
-
Collect urine and blood samples at timed intervals post-injection to measure changes in urine flow, sodium excretion, GFR, and RBF.
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) in Mice using FITC-Inulin Clearance
This protocol is based on the single-bolus injection method for measuring GFR in conscious mice.
1. Materials:
-
FITC-labeled inulin
-
Saline
-
Heparinized capillary tubes
-
Fluorospectrometer
2. Procedure:
-
Anesthetize the mouse briefly with isoflurane.
-
Administer a single bolus of FITC-inulin (e.g., 5% solution at 3.74 µl/g body weight) via retro-orbital injection.
-
Allow the mouse to fully regain consciousness.
-
Collect small blood samples (approximately 20 µl) from the saphenous vein at multiple time points post-injection (e.g., 3, 7, 10, 15, 35, 55, and 75 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Dilute the plasma samples and measure the fluorescence of FITC-inulin using a fluorospectrometer.
-
Calculate GFR based on the clearance kinetics of plasma FITC-inulin using a two-compartment model of analysis.
Protocol 3: Measurement of Renal Blood Flow (RBF) in Rats using Doppler Flowmetry
This protocol describes a method for measuring RBF in anesthetized rats.
1. Materials:
-
Doppler flow probe (appropriately sized for the rat renal artery)
-
Doppler flowmeter
-
Surgical instruments
-
Anesthesia
2. Procedure:
-
Anesthetize the rat and maintain it on a surgical plane of anesthesia.
-
Make a midline abdominal incision to expose the left kidney.
-
Carefully dissect the renal artery from the surrounding connective tissue.
-
Place the Doppler flow probe around the renal artery.
-
Ensure good acoustic coupling between the probe and the vessel.
-
Connect the probe to the Doppler flowmeter to obtain a continuous reading of renal blood flow velocity.
-
Allow the signal to stabilize before recording baseline RBF.
-
Administer this compound or vehicle as described in Protocol 1.
-
Record the changes in RBF continuously or at timed intervals post-administration.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of adenosine A1 receptor signaling in renal function. The protocols outlined above provide a framework for conducting in vivo studies to investigate the effects of this compound on GFR, RBF, and other key renal parameters. Researchers should carefully consider the choice of animal model, drug formulation, and measurement techniques to ensure the generation of robust and reproducible data. The provided quantitative data from previous studies can serve as a useful reference for experimental design and interpretation of results.
References
- 1. The effects of KW-3902, an adenosine A1-receptor antagonist,on diuresis and renal function in patients with acute decompensated heart failure and renal impairment or diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of KW-3902 (8-(noradamantan-3-yl)-1,3-dipropylxanthine), an adenosine A1-receptor antagonist, on urinary excretions of various electrolytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Quantification of Rolofylline in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantification of Rolofylline in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of this compound. The protocol outlines sample preparation by liquid-liquid extraction, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is based on established principles for the bioanalysis of small molecules and is designed to deliver high sensitivity, specificity, and reproducibility. A stable isotope-labeled internal standard, [2H7]-Rolofylline, is used to ensure the accuracy and precision of the quantification. The method has a linear range of 0.5 to 500 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[1]
Disclaimer: This application note provides a model protocol based on available scientific literature and predictive methods for mass spectrometry. While the core methodology is derived from a validated approach, specific parameters such as mass transitions and chromatographic conditions are proposed and require empirical validation before implementation in a regulated environment.
Introduction
This compound is a selective adenosine A1 receptor antagonist that has been investigated for the treatment of acute heart failure.[2] Pharmacokinetic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into its active M1-trans and M1-cis metabolites. Accurate quantification of this compound in plasma is essential for these studies. This application note details a robust LC-MS/MS method for this purpose.
Signaling Pathway of this compound
This compound acts as an antagonist at the adenosine A1 receptor, which is involved in various physiological processes, including renal function. In the kidney, adenosine A1 receptor activation leads to afferent arteriolar vasoconstriction and increased sodium reabsorption in the proximal tubule. By blocking this receptor, this compound is expected to increase renal blood flow and promote diuresis.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
[2H7]-Rolofylline (Internal Standard)
-
Human plasma (heparinized)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw human plasma samples and standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 250 µL of plasma sample, quality control (QC) sample, or calibration standard.
-
Add 50 µL of the internal standard working solution ([2H7]-Rolofylline in methanol) to each tube.
-
Vortex briefly to mix.
-
Adjust the pH of the plasma to 8.0.
-
Add 1 mL of diethyl ether to each tube.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Proposed Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | This compound: m/z 357.2 -> 193.1 |
| [2H7]-Rolofylline: m/z 364.2 -> 200.1 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The validation parameters are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL[1] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 10.8 | < 10.8 | 92.9 - 103.7[1] |
| Low | 1.5 | < 10.5 | < 10.5 | 92.9 - 103.7[1] |
| Medium | 75 | < 10.5 | < 10.5 | 92.9 - 103.7 |
| High | 400 | < 10.5 | < 10.5 | 92.9 - 103.7 |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | Consistent and reproducible across the calibration range |
| Matrix Effect | No significant ion suppression or enhancement observed |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies in a drug development setting. The provided protocol and parameters serve as a strong foundation for the implementation and validation of this bioanalytical assay.
References
Application Notes and Protocols: Rolofylline in Cardiorenal Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Rolofylline (KW-3902), a selective adenosine A1 receptor antagonist, in the context of cardiorenal syndrome (CRS) research. While the clinical development of this compound was terminated due to a lack of efficacy in large-scale trials, the compound remains a valuable tool for preclinical investigations into the pathophysiology of CRS and the role of adenosine signaling in this complex disorder.[1]
Introduction to this compound and Cardiorenal Syndrome
Cardiorenal syndrome is a complex condition where acute or chronic dysfunction in the heart or kidneys leads to dysfunction in the other organ.[2] A key player in the pathophysiology of CRS is adenosine, which is released in response to hypoxia and inflammation.[3] Adenosine, by acting on A1 receptors in the kidneys, causes afferent arteriolar vasoconstriction and enhances sodium reabsorption in the proximal tubule. These effects lead to a decrease in the glomerular filtration rate (GFR) and contribute to fluid overload, exacerbating heart failure.[4]
This compound is a selective antagonist of the adenosine A1 receptor. By blocking this receptor, this compound is hypothesized to improve renal blood flow, increase GFR, and promote diuresis, thereby offering a therapeutic strategy for CRS. Preclinical and early clinical studies showed some promise in facilitating diuresis and preserving renal function. However, the large-scale PROTECT clinical trial did not demonstrate a significant benefit of this compound over placebo in patients with acute heart failure and renal dysfunction.
Despite its clinical trial outcomes, this compound serves as a critical pharmacological tool for researchers to explore the adenosine A1 receptor's role in CRS.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound. It is important to note that detailed preclinical efficacy data in animal models of cardiorenal syndrome are not extensively available in peer-reviewed literature.
Table 1: Clinical Efficacy Data from the PROTECT Trial
| Parameter | This compound (30 mg/day) | Placebo | p-value | Reference |
| Mean Change in Body Weight (Day 4) | -3.0 kg | -2.6 kg | 0.005 | |
| Persistent Worsening Renal Function* | 15.0% | 13.7% | 0.44 | |
| Death or Rehospitalization (Day 60) | 30.7% | 31.9% | 0.86 |
*Defined as an increase in serum creatinine ≥0.3 mg/dl at both days 7 and 14, or initiation of hemofiltration or dialysis or death by day 7.
Table 2: Hemodynamic and Diuretic Effects (Acute Administration)
| Parameter | This compound (30 mg) | Placebo | Reference |
| Placebo-Adjusted Change in Mean Pulmonary Artery Pressure (Hour 8) | -3.5 mmHg | - | |
| Placebo-Corrected Mean Change in Diuresis (Hour 4-8) | 103 mL/h | - |
Table 3: Adverse Events of Interest from the PROTECT Trial
| Adverse Event | This compound | Placebo | Reference |
| Seizures | 0.8% | 0% | |
| Stroke (through 60 days) | 1.6% | 0.5% |
Experimental Protocols
In Vitro Characterization of this compound
This protocol determines the binding affinity (Ki) of this compound for the adenosine A1 receptor.
-
Objective: To quantify the affinity of this compound for the adenosine A1 receptor.
-
Materials:
-
Cell membranes expressing the human adenosine A1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-DPCPX (a selective A1 antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [³H]-DPCPX (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
This protocol assesses the functional antagonism of this compound at the adenosine A1 receptor.
-
Objective: To determine the functional potency (IC50) of this compound in blocking adenosine A1 receptor-mediated inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the human adenosine A1 receptor.
-
Adenosine A1 receptor agonist (e.g., N6-Cyclopentyladenosine, CPA).
-
Forskolin (to stimulate cAMP production).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., CPA at its EC80) in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels (e.g., 30 minutes at room temperature).
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Preclinical Animal Models of Cardiorenal Syndrome
-
Objective: To create an animal model of CRS type 1 to evaluate the efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction (MI).
-
Close the thoracic cavity and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
Monitor the development of heart failure and subsequent renal dysfunction over several weeks.
-
-
Objective: To assess the in vivo efficacy of this compound on cardiac and renal function in a CRS model.
-
Procedure:
-
After the establishment of CRS (e.g., 4 weeks post-MI), randomize animals to receive this compound or vehicle.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous infusion or intraperitoneal injection). Dosing should be determined from pilot studies, but a starting point could be based on doses used for other xanthine derivatives in similar models.
-
Cardiac Function Assessment:
-
Echocardiography: Measure left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions at baseline and after treatment.
-
-
Renal Function Assessment:
-
Glomerular Filtration Rate (GFR): Measure GFR using inulin or sinistrin clearance.
-
Urine Collection: Place animals in metabolic cages to collect 24-hour urine for measurement of volume, protein, and creatinine.
-
Blood Chemistry: Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
-
-
Data Analysis: Compare the changes in cardiac and renal parameters between the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathway of Adenosine A1 Receptor in the Kidney
Caption: Adenosine A1 receptor signaling pathway in the kidney and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound's interaction with the A1 receptor.
Logical Flow for Preclinical Evaluation in a CRS Model
Caption: Logical workflow for the preclinical evaluation of this compound in an animal model of CRS.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Effects of the adenosine A1 receptor antagonist this compound on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Rolofylline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies of Rolofylline, a selective adenosine A1 receptor antagonist. The primary focus is on preclinical animal models relevant to cardiorenal syndrome, acute heart failure, and acute kidney injury.
Introduction
This compound (also known as KW-3902) is a selective antagonist of the adenosine A1 receptor.[1] In pathophysiological states such as heart failure, endogenous adenosine levels are elevated, leading to the activation of A1 receptors in the kidneys.[2] This activation results in vasoconstriction of the afferent arterioles, reduced renal blood flow, and increased sodium and water reabsorption in the proximal tubules.[2][3] By blocking these receptors, this compound has been investigated for its potential to induce diuresis and natriuresis, thereby preserving renal function in the context of cardiac dysfunction.[4] While large-scale human clinical trials in acute heart failure (e.g., the PROTECT trial) did not show a significant benefit and development was halted due to safety concerns like seizures, the compound remains a valuable tool for preclinical research into the role of adenosine A1 receptors in cardiorenal physiology.
Mechanism of Action
This compound exerts its effects by competitively blocking the adenosine A1 receptor. In the kidney, this leads to the inhibition of downstream signaling pathways that would normally cause afferent arteriole constriction and sodium retention. This targeted action is intended to improve renal hemodynamics and promote the excretion of sodium and water, which is particularly relevant in states of volume overload like acute heart failure.
Figure 1: Signaling pathway of this compound's mechanism of action in the kidney.
Experimental Design Considerations for In Vivo Studies
When designing in vivo studies for this compound, several factors should be considered:
-
Animal Model Selection: The choice of animal model is critical and should align with the research question.
-
Rodent Models: Rats are suitable for initial efficacy and safety studies. Models of acute kidney injury (e.g., cisplatin-induced or ischemia-reperfusion) and cardiorenal syndrome (e.g., adenine-induced) are well-established.
-
Canine Models: Dogs provide a cardiovascular system more analogous to humans. Models of chronic heart failure induced by tachypacing can be used to study the effects of this compound on cardiac and renal function in a setting of chronic disease.
-
Porcine Models: Pigs are another large animal model with cardiovascular and renal physiology similar to humans. Heart failure can be induced by chronic rapid pacing.
-
-
Dosing and Administration:
-
Route of Administration: Oral (p.o.) and intravenous (i.v.) routes have been used in preclinical and clinical studies, respectively. The choice will depend on the desired pharmacokinetic profile and the experimental model.
-
Dose Selection: Dose-ranging studies are recommended to establish the optimal therapeutic window. In rats, oral doses of 0.01 and 0.1 mg/kg have shown diuretic effects in models of acute renal failure. For other adenosine A1 receptor antagonists, doses around 1 mg/kg have been used in larger animals like pigs.
-
-
Key Endpoints and Measurements:
-
Renal Function: Urine output, sodium and potassium excretion, creatinine clearance, and blood urea nitrogen (BUN) are fundamental parameters.
-
Cardiovascular Function: In heart failure models, measurements of cardiac output, blood pressure, pulmonary artery pressure, and left ventricular ejection fraction are important.
-
Pharmacokinetics: Plasma concentrations of this compound and its active metabolites should be measured to correlate exposure with pharmacodynamic effects.
-
Safety: Monitoring for adverse effects, particularly neurological events like seizures, is crucial, given the findings from human trials.
-
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Acute Kidney Injury
This protocol is adapted from studies on this compound and other adenosine A1 receptor antagonists in rat models of acute renal failure.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Induction of Acute Kidney Injury (AKI):
- Ischemia-Reperfusion Model: Anesthetize rats and induce bilateral renal ischemia by clamping the renal pedicles for 30-45 minutes, followed by reperfusion.
- Nephrotoxic Model: Administer a single intraperitoneal injection of cisplatin (5-7 mg/kg).
2. Experimental Groups:
-
Group 1: Sham-operated + Vehicle.
-
Group 2: AKI + Vehicle.
-
Group 3: AKI + this compound (low dose, e.g., 0.01 mg/kg, p.o.).
-
Group 4: AKI + this compound (high dose, e.g., 0.1 mg/kg, p.o.).
3. Drug Administration:
-
Administer this compound or vehicle by oral gavage once daily, starting 24 hours after AKI induction for a duration of 3-5 days.
4. Sample Collection and Measurements:
-
House rats in metabolic cages for 24-hour urine collection to measure volume, sodium, and potassium excretion.
-
Collect blood samples at baseline and at the end of the study to measure serum creatinine and BUN.
-
At the end of the study, euthanize the animals and harvest the kidneys for histological analysis.
5. Data Analysis:
-
Compare the changes in renal function parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Evaluation of this compound in a Canine Model of Chronic Heart Failure
This protocol is based on established canine models of heart failure used to study adenosine receptor modulation.
1. Animal Model:
-
Species: Mongrel dogs of either sex (20-25 kg).
-
Induction of Heart Failure: Implant a pacemaker and induce chronic heart failure by rapid ventricular pacing (e.g., 240 beats/min) for 3-4 weeks until signs of heart failure (e.g., reduced ejection fraction) are evident.
2. Experimental Groups:
-
Group 1: Sham + Vehicle.
-
Group 2: Heart Failure + Vehicle.
-
Group 3: Heart Failure + this compound (dose to be determined by allometric scaling from rodent or human studies, administered as an i.v. infusion).
3. Experimental Procedure:
-
After induction of heart failure, anesthetize the dogs and instrument them for hemodynamic monitoring (e.g., with a pulmonary artery catheter).
-
Obtain baseline measurements of cardiac output, pulmonary artery pressure, systemic blood pressure, and renal function.
-
Administer this compound or vehicle as a continuous intravenous infusion over a specified period (e.g., 4 hours).
-
Repeat hemodynamic and renal function measurements at regular intervals during and after the infusion.
4. Data Analysis:
-
Analyze the changes in cardiovascular and renal parameters over time and compare the responses between the treatment groups.
Figure 2: General experimental workflow for in vivo studies of this compound.
Data Presentation
Table 1: Summary of Preclinical In Vivo Studies with this compound (KW-3902)
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat (Cisplatin-induced Acute Renal Failure) | 0.01 & 0.1 mg/kg, p.o. | Increased Na+ excretion. | |
| Rat (Gentamicin-induced Acute Renal Failure) | 0.01 & 0.1 mg/kg, p.o. | Increased urine volume and Na+ excretion. | |
| Rat (Glycerol-induced Acute Renal Failure) | 0.01 & 0.1 mg/kg, p.o. | Increased urine volume, Na+, and K+ excretion; tended to improve creatinine clearance. | |
| Transgenic Mouse (Tauopathy Model) | Oral administration for 2 weeks | Restored spatial memory deficits and normalized synaptic transmission. |
Table 2: Summary of Key Human Clinical Trial Data for this compound
| Trial Name | Patient Population | Dosing Regimen | Key Efficacy Findings | Key Safety Findings | Reference |
| PROTECT Pilot | Acute heart failure and renal impairment | 10, 20, or 30 mg i.v. infusion for 3 days | Trends toward improved dyspnea and less worsening of renal function with the 30 mg dose. | Generally well-tolerated. | |
| PROTECT | Acute heart failure and renal impairment | 30 mg i.v. infusion for up to 3 days | No significant difference from placebo in the primary composite endpoint of treatment success. | Higher incidence of seizures and stroke compared to placebo. | |
| Hemodynamic Study | Heart failure and renal impairment | Single 30 mg i.v. infusion | Increased diuresis and natriuresis without compromising renal function; slight decrease in mean pulmonary artery pressure. | Not the primary focus of the study. |
References
- 1. Characterization of an Animal Model to Study Risk Factors and New Therapies for the Cardiorenal Syndrome, a Major Health Issue in Our Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardio-Renal Syndrome - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. Diuretic effects of KW-3902, a novel adenosine A1-receptor antagonist, in various models of acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Diuretic Effect of Rolofylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the diuretic effect of Rolofylline, a selective adenosine A1 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical and clinical studies to assess the efficacy and mechanism of action of this compound and similar compounds.
Introduction to this compound and its Mechanism of Action
This compound (KW-3902) is an experimental diuretic that acts as a selective antagonist of the adenosine A1 receptor.[1] In conditions such as heart failure, elevated levels of adenosine can cause vasoconstriction of the afferent arterioles in the kidneys and increase the reabsorption of sodium and water in the proximal tubules.[2] By blocking the adenosine A1 receptor, this compound is expected to increase renal blood flow and promote diuresis, the excretion of water and electrolytes.[2]
Signaling Pathway of this compound's Action
The diuretic effect of this compound is initiated by its binding to the adenosine A1 receptor, a G protein-coupled receptor (GPCR). This antagonism prevents the inhibitory effects of adenosine on adenylyl cyclase, leading to a downstream signaling cascade that ultimately reduces sodium and water reabsorption in the renal tubules.
Preclinical Evaluation of Diuretic Effect
Preclinical studies are essential to characterize the diuretic properties of this compound in animal models before proceeding to human trials.
In Vitro Assays
2.1.1. Radioligand Binding Assay
This assay determines the binding affinity of this compound to the adenosine A1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A suitable radiolabeled antagonist for the adenosine A1 receptor, such as [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), is used.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
2.1.2. cAMP Functional Assay
This assay measures the functional antagonism of this compound on adenosine A1 receptor-mediated inhibition of cAMP production.
Protocol:
-
Cell Culture: Use a cell line expressing the adenosine A1 receptor (e.g., CHO-hA1R).
-
Stimulation: Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Agonist Treatment: Treat the cells with a known adenosine A1 receptor agonist (e.g., N6-cyclohexyladenosine, CHA) in the presence of varying concentrations of this compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Plot the concentration of this compound against the percentage of inhibition of the agonist-induced effect to determine the IC50 value.
In Vivo Diuretic Studies in Rodents
Rodent models, particularly rats, are commonly used for initial in vivo screening of diuretic agents.
Experimental Workflow:
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals in metabolic cages for at least 24 hours before the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Vehicle control (e.g., saline or appropriate vehicle)
-
This compound (e.g., 1, 3, 10 mg/kg, administered intravenously or orally)
-
Positive control (e.g., Furosemide, 10 mg/kg, oral)
-
-
Hydration: Administer an oral saline load (e.g., 25 mL/kg of 0.9% NaCl) to ensure adequate urine flow.
-
Dosing: Administer the test compounds immediately after the saline load.
-
Urine Collection: Collect urine at specified intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
Measurements:
-
Urine Volume: Record the total volume of urine excreted.
-
Urine Electrolytes: Measure the concentration of Na+, K+, and Cl- in the urine samples using a flame photometer or ion-selective electrodes.
-
Blood Samples: Collect blood at the end of the experiment to measure serum electrolytes, creatinine, and blood urea nitrogen (BUN).
-
-
Data Analysis: Calculate total urine output, electrolyte excretion (concentration × volume), and assess changes in serum parameters.
Table 1: Expected Preclinical Diuretic Effects of this compound in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) |
| Vehicle | - | 10.5 ± 1.2 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| This compound | 1 | 15.2 ± 1.8 | 2.2 ± 0.3 | 2.0 ± 0.4 |
| This compound | 3 | 20.1 ± 2.1 | 3.1 ± 0.4 | 2.2 ± 0.5 |
| This compound | 10 | 25.8 ± 2.5 | 4.0 ± 0.5 | 2.4 ± 0.6 |
| Furosemide | 10 | 30.5 ± 3.0 | 4.5 ± 0.6 | 3.5 ± 0.5 |
| p < 0.05 compared to vehicle. Data are presented as mean ± SD. |
Studies in a Canine Model of Heart Failure
A large animal model, such as a canine model of heart failure, can provide more clinically relevant data.[3]
Protocol:
-
Model Induction: Induce heart failure in dogs, for example, by rapid ventricular pacing or coronary microembolization.[4]
-
Instrumentation: Surgically implant catheters for hemodynamic monitoring (e.g., pulmonary artery catheter) and blood sampling.
-
Drug Administration: Administer this compound (e.g., as an intravenous infusion) or placebo.
-
Hemodynamic Monitoring: Continuously monitor parameters such as cardiac output, pulmonary artery pressure, and systemic vascular resistance.
-
Renal Function Assessment: Measure urine output, urine and serum electrolytes, creatinine clearance (as a measure of glomerular filtration rate - GFR), and renal blood flow.
-
Data Analysis: Evaluate the effects of this compound on hemodynamic and renal parameters compared to placebo.
Clinical Evaluation of Diuretic Effect
The diuretic effect of this compound has been evaluated in clinical trials, most notably the PROTECT trial, in patients with acute heart failure and renal impairment.
Study Design and Patient Population
-
Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients hospitalized for acute decompensated heart failure with signs of volume overload and evidence of renal dysfunction (e.g., estimated creatinine clearance between 20 and 80 mL/min).
Treatment Protocol
-
Dosage: this compound 30 mg administered as a 4-hour intravenous infusion daily for up to 3 days.
-
Concomitant Therapy: Standard therapy for acute heart failure, including intravenous loop diuretics.
Efficacy Endpoints
The diuretic and renal effects of this compound are assessed by measuring the following parameters:
-
Change in Body Weight: A primary indicator of fluid loss.
-
Urine Output: Total urine volume over a specified period.
-
Serum Creatinine and BUN: Markers of renal function.
-
Need for Loop Diuretics: Reduction in the required dose of loop diuretics.
Table 2: Key Findings from the PROTECT Trial
| Parameter | Placebo Group | This compound Group | p-value | Reference |
| Mean Change in Body Weight (Day 4) | -2.6 kg | -3.0 kg | 0.005 | |
| Persistent Worsening Renal Function | 13.7% | 15.0% | 0.44 | |
| Baseline Serum Creatinine (mg/dL) | 1.50 ± 0.59 | 1.52 ± 0.56 | NS | |
| Baseline eCrCl (mL/min) | 51.0 ± 20.5 | 50.4 ± 20.0 | NS | |
| NS: Not Significant |
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects. Graphical representations, such as dose-response curves and time-course plots, are also valuable for data interpretation.
Conclusion
The evaluation of this compound's diuretic effect requires a multi-faceted approach, encompassing in vitro characterization of its receptor binding and functional activity, preclinical assessment of its diuretic and natriuretic effects in animal models, and ultimately, well-controlled clinical trials in the target patient population. The protocols and methodologies outlined in these application notes provide a framework for the comprehensive investigation of this compound and other novel diuretic agents. While this compound did not demonstrate a significant benefit in preventing worsening renal function in large clinical trials, it did show a modest diuretic effect as evidenced by greater weight loss. Further research may explore its potential in different patient populations or in combination with other therapies.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Trevena Acute Heart Failure Drug TRV027 Unloads the Heart and Maintains Renal Function When Co-administered with Furosemide in Dog Heart Failure Model :: Trevena, Inc. (TRVN) [trevena.com]
- 4. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Rolofylline: A Tool Compound for Selective Adenosine A1 Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rolofylline (also known as KW-3902) is a potent and highly selective antagonist of the adenosine A1 receptor (A1AR).[1] Initially developed for the treatment of acute heart failure and renal dysfunction, its clinical development was halted due to a lack of efficacy in pivotal trials and safety concerns, including an increased risk of seizures.[2][3][4][5] Despite its clinical outcome, this compound remains a valuable tool compound for in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. Its high affinity and selectivity make it an excellent pharmacological probe for studying A1AR-mediated signaling pathways.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental assays to investigate A1 receptor blockade.
Chemical and Pharmacological Properties
This compound is a xanthine derivative with a chemical structure that confers high affinity and selectivity for the A1 adenosine receptor.
Chemical Structure:
-
IUPAC Name: 1,3-dipropyl-8-[tricyclo[3.3.1.0³,⁷]nonan-3-yl]purine-2,6-dione
-
Molecular Formula: C₂₀H₂₈N₄O₂
-
Molecular Weight: 356.47 g/mol
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional activity.
Table 1: this compound Binding Affinity
| Receptor Subtype | Species | Kᵢ (nM) | Radioligand | Source |
| Adenosine A1 | Human | 0.72 | [³H]DPCPX | |
| Adenosine A1 | Rat | 0.19 | [³H]DPCPX |
Table 2: this compound Functional Activity
| Assay | Cell Type | Parameter | Value (nM) | Notes | Source |
| Osteoclast Differentiation Inhibition | Murine Bone Marrow Macrophages | IC₅₀ | 20-70 | This compound acts as an inverse agonist, increasing intracellular cAMP levels. |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for characterizing an A1AR antagonist like this compound.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for A1AR Antagonist Characterization.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as an A1 adenosine receptor antagonist.
Protocol 1: A1 Adenosine Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human A1 adenosine receptor using the radiolabeled antagonist [³H]-8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX).
Materials:
-
Cell membranes expressing the human A1 adenosine receptor (e.g., from transfected CHO or HEK293 cells).
-
[³H]DPCPX (specific activity ~120 Ci/mmol).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Adenosine deaminase (ADA).
-
Bovine serum albumin (BSA).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw the A1AR-expressing cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 10-100 µg of protein per well).
-
Adenosine Deaminase Treatment: Pre-treat the diluted membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove any endogenous adenosine.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 100 µL of [³H]DPCPX (at a final concentration near its Kᴅ, e.g., 0.2 nM), and 100 µL of the ADA-treated membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled A1AR ligand (e.g., 10 µM R-PIA or unlabeled DPCPX), 100 µL of [³H]DPCPX, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M), 100 µL of [³H]DPCPX, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For competition binding, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize the inhibition of adenylyl cyclase by an A1AR agonist, thereby assessing its functional potency.
Materials:
-
Cells expressing the human A1 adenosine receptor (e.g., CHO-hA1AR or HEK293-hA1AR).
-
Cell culture medium (e.g., DMEM/F12).
-
This compound.
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX, or Rolipram).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the A1AR-expressing cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells once with serum-free medium or assay buffer.
-
Add 50 µL of assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add 25 µL of varying concentrations of this compound or vehicle control to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Add 25 µL of the A1AR agonist (at a concentration that gives ~80% of its maximal inhibition, e.g., EC₈₀ of CPA) to all wells except the basal and forskolin-only controls.
-
Add 25 µL of forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction by adding the lysis buffer provided in the cAMP detection kit.
-
Follow the manufacturer's instructions for the cAMP detection kit to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit's instructions.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation) using non-linear regression analysis.
-
Protocol 3: In Vivo Assessment of Diuretic Activity in a Rat Model
This protocol provides a general framework for evaluating the diuretic effect of this compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
This compound.
-
Vehicle (e.g., saline, DMSO/saline mixture).
-
Standard diuretic (e.g., Furosemide).
-
Metabolic cages.
-
Oral gavage needles.
-
Urine collection tubes.
-
Flame photometer (for Na⁺ and K⁺ analysis).
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.
-
Fasting: Withhold food and water for 18 hours prior to the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Standard diuretic (e.g., Furosemide, 10 mg/kg, p.o.).
-
Groups 3-5: this compound at different doses (e.g., 1, 3, and 10 mg/kg, p.o. or i.v.).
-
-
Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and promote diuresis.
-
Immediately after the saline load, administer the vehicle, standard diuretic, or this compound to the respective groups.
-
-
Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 0-6 hours and 6-24 hours).
-
Measurements:
-
Measure the total volume of urine collected for each animal.
-
Analyze the urine for electrolyte concentrations (Na⁺ and K⁺) using a flame photometer.
-
-
Data Analysis:
-
Calculate the diuretic index (urine volume of the test group / urine volume of the control group).
-
Calculate the natriuretic and kaliuretic effects (total Na⁺ and K⁺ excreted).
-
Compare the results from the this compound-treated groups with the vehicle control and standard diuretic groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
This compound, despite its unsuccessful clinical development for acute heart failure, remains a highly valuable research tool due to its potent and selective antagonism of the A1 adenosine receptor. The data and protocols provided in these application notes are intended to facilitate the use of this compound as a tool compound to further investigate the diverse roles of the A1AR in health and disease. Researchers should be mindful of its potential to induce seizures at higher concentrations, a known class effect of A1AR antagonists. Careful experimental design and adherence to detailed protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of A1AR pharmacology.
References
- 1. This compound, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. This compound, an adenosine A1-receptor antagonist, in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety of an adenosine A(1)-receptor antagonist, this compound, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocols: Cell-Based Assays for Screening Rolofylline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolofylline (KW-3902) is a selective antagonist of the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) belonging to the Gi/o family.[1][2] Activation of the A1AR by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] A1ARs are expressed in various tissues, including the kidneys, heart, and brain, and are implicated in numerous physiological processes.[1] this compound was investigated for the treatment of acute heart failure due to its potential to promote diuresis and preserve renal function. The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is an active area of research.
This application note provides detailed protocols for a suite of cell-based assays designed to identify and characterize novel this compound analogs. These assays are essential for determining the potency and efficacy of new chemical entities targeting the adenosine A1 receptor. The primary assay focuses on the direct measurement of cAMP accumulation, the canonical signaling pathway for A1AR. Secondary assays, including calcium mobilization and a reporter gene assay, are also described to provide a more comprehensive pharmacological profile of the test compounds.
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a Gi-coupled receptor. Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists like this compound block this interaction, thereby preventing the agonist-induced decrease in cAMP.
References
Application Notes and Protocols for the Experimental Use of Rolofylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rolofylline (also known as KW-3902) is a potent and selective antagonist of the adenosine A1 receptor.[1][2] Its experimental use has been explored in conditions such as heart failure and renal dysfunction.[3][4][5] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubilization, preparation, and storage of this compound solutions for research purposes.
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₄O₂ | |
| Molecular Weight | 356.47 g/mol | |
| CAS Number | 136199-02-5 | |
| Appearance | White to off-white solid | |
| Storage | Store at +4°C for the solid compound. |
Solubility Data
This compound is a hydrophobic compound with limited aqueous solubility. Organic solvents are necessary to prepare stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 17.82 | 50 | |
| Ethanol | 8.91 | 25 |
Note: The solubility data provided is based on a molecular weight of 356.46 g/mol . Batch-specific molecular weights may vary slightly.
Preparation of Stock and Working Solutions
In Vitro Experiments (e.g., Cell-Based Assays)
3.1.1. Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
3.1.2. Protocol for Preparing a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 17.82 mg of this compound (based on a molecular weight of 356.46 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
3.1.3. Protocol for Preparing Working Solutions for Cell Culture
Due to the potential for precipitation when diluting DMSO stocks in aqueous media, it is crucial to follow a careful dilution procedure. The final concentration of DMSO in cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.
-
Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations before the final dilution into aqueous media.
-
Final Dilution: To prepare the final working solution, rapidly dilute the DMSO stock or intermediate solution into pre-warmed (37°C) cell culture medium while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should not exceed 0.5%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Example Dilution for a 10 µM Final Concentration in 1 mL of Media:
-
Prepare a 10 mM intermediate stock by diluting the 50 mM stock 1:5 in DMSO.
-
Add 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
In Vivo Experiments (e.g., Animal Studies)
For in vivo administration, this compound can be prepared in a vehicle suitable for injection. A user-reported formulation for intraperitoneal (IP) injection in mice is provided below.
3.2.1. Materials
-
This compound (solid)
-
Sterile Saline (0.9% NaCl)
-
Tween 80
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
3.2.2. Protocol for Preparing a 1 mg/mL Solution for Injection
-
Vehicle Preparation: Prepare a vehicle solution of saline containing 0.3% Tween 80.
-
Dissolution: Add the desired amount of this compound to the vehicle. For a 1 mg/mL solution, add 1 mg of this compound per 1 mL of the saline/Tween 80 vehicle.
-
Mixing: To aid dissolution, vortex the suspension for 1 minute, followed by sonication for 5 minutes. Repeat this cycle three times or until the compound is fully dissolved.
-
Administration: The resulting solution can be administered systemically, for example, via intraperitoneal injection.
Signaling Pathway and Experimental Workflow Diagrams
Adenosine A1 Receptor Signaling Pathway
This compound acts as an antagonist at the adenosine A1 receptor (A1R), which is a G protein-coupled receptor (GPCR). The binding of an agonist to A1R typically leads to the inhibition of adenylyl cyclase through the activation of inhibitory G proteins (Gi/o), resulting in decreased intracellular cyclic AMP (cAMP) levels. A1R activation can also stimulate phospholipase C (PLC) and modulate various ion channels.
Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for conducting in vitro experiments with this compound.
Caption: General workflow for preparing and using this compound in in vitro experiments.
Experimental Workflow for In Vivo Studies
This diagram illustrates a general workflow for in vivo experiments using this compound.
Caption: General workflow for preparing and using this compound in in vivo studies.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A1 receptor antagonist this compound alleviates axonopathy caused by human Tau ΔK280 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The effects of KW-3902, an adenosine A1-receptor antagonist,on diuresis and renal function in patients with acute decompensated heart failure and renal impairment or diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the adenosine A1 receptor antagonist this compound on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Rolofylline solubility issues in vitro
This guide provides researchers, scientists, and drug development professionals with detailed information for overcoming solubility challenges with Rolofylline in in vitro settings.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound for in vitro experiments.
| Question | Answer and Recommended Action |
| My this compound powder is not dissolving in my aqueous buffer or cell culture medium. | This compound is characterized by very low solubility in aqueous solutions. Direct dissolution in buffers or media is not a viable method. Action: You must first prepare a concentrated stock solution using an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose. |
| I dissolved this compound in DMSO, but it precipitated (crashed out) when I added it to my cell culture medium. | This is a common occurrence when a concentrated organic stock of a hydrophobic compound is diluted into an aqueous environment. The compound is forced out of the solution as the solvent polarity changes drastically. Action: Ensure the final concentration of DMSO in your cell culture medium is kept very low (typically ≤0.1%). Add the DMSO stock solution to your medium while vortexing or stirring vigorously to promote rapid dispersion. It is also advisable to prepare intermediate dilutions rather than adding a very small volume of a highly concentrated stock directly. |
| I'm observing inconsistent or unexpected results in my cell-based assays. | This may be due to incomplete solubilization or precipitation of this compound in the stock solution or final assay plate. Even if not visible, micro-precipitates can significantly lower the effective concentration of the compound. Action: After preparing your DMSO stock solution, gently warm it (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to ensure complete dissolution. Always prepare fresh working dilutions from your frozen stock for each experiment. Include a "vehicle control" (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects. |
| What is the maximum recommended stock concentration for this compound in DMSO? | While the absolute solubility limit in DMSO is not widely published, preparing a stock solution in the range of 10-20 mM is a standard and safe practice for compounds of this type. This concentration is high enough for most in vitro applications while minimizing the risk of the stock solution falling out of solution during storage. |
Frequently Asked Questions (FAQs)
-
Q1: What is this compound? this compound (also known as KW-3902) is an experimental drug that functions as a selective antagonist for the adenosine A1 receptor.
-
Q2: What is the mechanism of action of this compound? this compound blocks the adenosine A1 receptor.[1] This receptor is coupled to an inhibitory G-protein (Gi). When activated by its natural ligand, adenosine, the A1 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the adenosine-induced decrease in cAMP.
-
Q3: What is the recommended solvent for making this compound stock solutions? The recommended solvent for preparing stock solutions for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Q4: How should I store this compound solutions? this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Solubility Data
The quantitative solubility of this compound is not consistently reported across major chemical suppliers. However, based on its chemical properties and standard laboratory procedures for similar compounds, the following information can be used as a guideline.
| Solvent | Solubility | Recommended Max Stock Concentration | Notes |
| DMSO | Soluble | 10 - 20 mM (3.56 - 7.13 mg/mL) | The primary recommended solvent for stock solutions. Use fresh, anhydrous DMSO for best results. |
| Water | Practically Insoluble | Not Recommended | |
| Aqueous Buffers (PBS, etc.) | Practically Insoluble | Not Recommended | Direct dissolution is not feasible. |
| Ethanol | Sparingly Soluble | Not Recommended | DMSO is superior for achieving high stock concentrations needed for in vitro assays. |
Molar Mass of this compound: 356.47 g/mol
Detailed Experimental Protocol: Solubilization and Dilution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell culture experiment.
Materials:
-
This compound powder (M.W. 356.47 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the required mass: For 1 mL of a 10 mM stock, you need:
-
Mass = 10 mmol/L * 0.001 L * 356.47 g/mol = 0.00356 g = 3.56 mg
-
-
Accurately weigh 3.56 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 2-3 minutes.
-
To ensure complete dissolution, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain. This is your 10 mM Stock Solution .
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid contamination and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Dilutions (Example for a final concentration of 10 µM):
-
Never add the stock directly to the final culture volume if it results in a high DMSO concentration.
-
Step 1: Intermediate Dilution. Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium.
-
Pipette 90 µL of pre-warmed medium into a sterile tube.
-
Add 10 µL of the 10 mM Stock Solution . Vortex immediately.
-
-
Step 2: Final Dilution. Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in the final culture volume.
-
For example, to treat cells in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution .
-
The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a control condition by adding the same final concentration of DMSO without the compound. In this example, you would add 10 µL of a 1:100 DMSO/medium solution to the control wells.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound antagonizes the Adenosine A1 receptor.
References
Technical Support Center: Interpreting Conflicting Results from Rolofylline Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand the conflicting results from clinical trials of Rolofylline, a selective adenosine A1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in acute heart failure (AHF) and renal dysfunction?
This compound is a selective adenosine A1 receptor antagonist. In patients with heart failure, adenosine levels are often elevated, which can lead to vasoconstriction of the afferent arterioles in the kidneys, increased sodium and water reabsorption in the proximal tubules, and a decrease in the glomerular filtration rate (GFR).[1][2][3] By blocking the adenosine A1 receptors, this compound was expected to increase renal blood flow, enhance diuresis, and preserve renal function.[2][4]
Q2: Why were the initial, smaller studies of this compound promising?
Smaller, pilot studies such as the PROTECT-Pilot and REACH UP studies suggested that this compound could be beneficial for patients with acute heart failure and renal impairment. The PROTECT-Pilot study, in particular, showed trends toward improved dyspnea, less worsening of renal function, and fewer deaths or readmissions for heart failure or renal dysfunction. These promising early results led to the initiation of a large, pivotal Phase III trial.
Q3: What were the key conflicting findings from the large Phase III PROTECT trial?
The Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function (PROTECT) trial, a large study involving 2,033 patients, failed to confirm the positive findings of the earlier pilot studies. The trial found no significant difference between this compound and placebo for the primary endpoint of treatment success (improvement in dyspnea without worsening heart failure or renal function) or the secondary endpoints, including preventing persistent worsening renal function.
Q4: What adverse events were associated with this compound in the PROTECT trial?
The PROTECT trial revealed an increased risk of neurological events in patients treated with this compound. Investigator-reported seizures occurred in 0.8% of patients receiving this compound compared to none in the placebo group. Additionally, a higher incidence of stroke was observed in the this compound group (1.6%) compared to the placebo group (0.5%).
Troubleshooting Guide: Understanding the Discrepancies
Issue: Why did the larger PROTECT trial fail to replicate the positive results of the pilot studies?
Possible Explanations:
-
Statistical Power and Patient Heterogeneity: Smaller studies may show promising trends that do not hold up in a larger, more statistically powered trial with a more diverse patient population. The broader inclusion criteria of a large Phase III trial can introduce more variability in patient characteristics and responses to treatment.
-
Dose Selection: The 30 mg dose of this compound used in the PROTECT trial was selected based on the dose-finding pilot study. However, it's possible that this dose was not optimal for the broader patient population in the larger trial, or that a different dosing strategy might have yielded different results.
-
Patient Risk Profile: A post-hoc analysis of the PROTECT trial suggested that the effect of this compound might be influenced by the patient's baseline clinical risk. The analysis indicated that in low to intermediate-risk subgroups, this compound was associated with a higher rate of 180-day all-cause mortality, while in a specific high-risk subgroup, mortality was lower in the this compound arm. This suggests that patient selection could be a critical factor in observing a benefit.
-
Complexity of Cardiorenal Syndrome: The pathophysiology of cardiorenal syndrome is complex and involves multiple pathways. Targeting only the adenosine A1 receptor may not be sufficient to overcome the multifaceted nature of renal dysfunction in the context of acute heart failure.
Data Presentation
Table 1: Key Efficacy Outcomes in this compound Studies
| Outcome | PROTECT-Pilot Study (30mg this compound vs. Placebo) | PROTECT Trial (30mg this compound vs. Placebo) |
| Primary Endpoint | Trends toward improved dyspnea and less worsening renal function | No significant difference in treatment success (OR 0.92, p=0.35) |
| Persistent Worsening Renal Function | Trend toward reduction | 15.0% with this compound vs. 13.7% with placebo (p=0.44) |
| 60-Day Mortality or Rehospitalization | Trend toward reduction (HR 0.55) | 30.7% with this compound vs. 31.9% with placebo (p=0.86) |
| Dyspnea Improvement (Moderate/Marked) | Trend toward greater improvement | 52.0% with this compound vs. 45.4% with placebo at 24/48 hours |
Table 2: Key Safety Findings from the PROTECT Trial
| Adverse Event | This compound (n=1355) | Placebo (n=678) | p-value |
| Seizures | 11 (0.8%) | 0 | 0.02 |
| Stroke (through 60 days) | 21 (1.6%) | 3 (0.5%) | 0.043 |
| Serious Adverse Events | 13.8% | 14.7% | NS |
Experimental Protocols
PROTECT Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: 2,033 patients hospitalized for acute heart failure with volume overload, an estimated creatinine clearance between 20 and 80 ml/min, and elevated natriuretic peptide levels.
-
Intervention: Patients were randomized (2:1) to receive either intravenous this compound (30 mg/day) or placebo for up to 3 days, administered as a 4-hour infusion.
-
Primary Endpoint: A composite of treatment success (moderate or marked improvement in dyspnea), treatment failure (death, rehospitalization for heart failure, or worsening heart failure or renal function), or no change.
-
Secondary Endpoints: Persistent worsening renal function (defined as an increase in serum creatinine of ≥0.3 mg/dl at both days 7 and 14, or initiation of hemofiltration/dialysis, or death by day 7) and the 60-day rate of death or rehospitalization for cardiovascular or renal causes.
Visualizations
Caption: Proposed mechanism of action of this compound in acute heart failure.
Caption: Simplified experimental workflow of the PROTECT clinical trial.
Caption: Logical relationship of conflicting results and contributing factors.
References
- 1. Renal effects of adenosine A1-receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Why did the PROTECT trial for Rolofylline fail?
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Phase III PROTECT (Placebo-controlled Randomized study of the selective A1 adenosine receptor antagonist Rolofylline for patients hospitalized with acute heart failure and volume Overload to assess Treatment Effect on Congestion and renal funcTion) trial.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the PROTECT trial?
The primary objective of the PROTECT trial was to evaluate the efficacy and safety of this compound, a selective adenosine A1-receptor antagonist, compared with a placebo in patients hospitalized with acute heart failure and impaired renal function. The trial hypothesized that this compound would improve patient outcomes by enhancing diuresis and preserving renal function.[1]
Q2: Why did the PROTECT trial for this compound fail?
The PROTECT trial failed because this compound did not meet its primary or secondary endpoints. It showed no significant benefit over placebo in improving patients' clinical status, preventing worsening renal function, or reducing the 60-day rate of death or readmission for cardiovascular or renal causes.[1][2] Furthermore, the development of this compound was terminated due to these results.[3]
Q3: What were the specific primary and secondary endpoints of the trial?
The primary endpoint was a composite measure of treatment success, treatment failure, or no change in the patient's clinical condition.[1] Treatment success was defined as a marked improvement in dyspnea without any criteria for treatment failure. Treatment failure included death, readmission for heart failure, worsening heart failure symptoms, or persistent worsening of renal function.
The secondary endpoints were the development of persistent renal impairment and the 60-day rate of death or readmission for cardiovascular or renal causes.
Q4: Were there any safety concerns with this compound in the PROTECT trial?
Yes, there were significant safety concerns. The trial revealed a higher incidence of seizures and strokes in patients treated with this compound compared to the placebo group. Seizures are a known potential adverse effect of adenosine A1-receptor antagonists.
Troubleshooting Guide for Related Experiments
Issue: Observing a lack of diuretic or renal-protective effect with adenosine A1 receptor antagonists in a preclinical model of heart failure.
Possible Cause 1: Inadequate dosing.
-
Troubleshooting: The PROTECT trial used a 30 mg dose of this compound administered as a 4-hour intravenous infusion daily for up to three days. Ensure your preclinical dose is appropriately scaled and achieves a therapeutic concentration.
Possible Cause 2: Model selection.
-
Troubleshooting: The pathophysiology of acute heart failure and renal dysfunction is complex. The PROTECT trial enrolled patients with acute decompensated heart failure and an estimated creatinine clearance of 20 to 80 mL/min. Your preclinical model should accurately reflect this patient population.
Possible Cause 3: Off-target effects.
-
Troubleshooting: While this compound is a selective adenosine A1 receptor antagonist, consider potential off-target effects or interactions with other signaling pathways in your experimental system.
Data Presentation
Table 1: Primary Endpoint Outcomes of the PROTECT Trial
| Outcome | This compound (n=1356) | Placebo (n=677) | Odds Ratio (95% CI) | P-value |
| Treatment Success | 40.6% | 36.0% | 0.92 (0.78-1.09) | 0.35 |
| Treatment Failure | 21.8% | 19.8% | ||
| No Change | 37.5% | 44.2% |
Data sourced from multiple reports on the PROTECT trial results.
Table 2: Key Secondary Endpoints and Safety Events
| Outcome | This compound (n=1356) | Placebo (n=677) | Hazard Ratio (95% CI) | P-value |
| Persistent Renal Impairment | 15.0% | 13.7% | 0.44 | |
| Death or Readmission (60 days) | 30.7% | 31.9% | 0.86 | |
| Seizures | 0.8% | 0% | 0.02 | |
| Stroke (60 days) | 1.6% | 0.5% | 3.49 (1.04-11.71) | 0.043 |
Data sourced from multiple reports on the PROTECT trial results.
Experimental Protocols
PROTECT Trial: this compound Administration Protocol
-
Patient Population: Patients hospitalized for acute heart failure with impaired renal function (estimated creatinine clearance 20-80 mL/min).
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound or a matching placebo.
-
Drug Preparation and Administration: 30 mg of this compound was administered as a 4-hour intravenous infusion.
-
Dosing Regimen: The infusion was given daily for up to three consecutive days.
-
Concomitant Medications: Patients with a history of factors predisposing them to seizures were pretreated with oral lorazepam or clonazepam 30 minutes before the study drug infusion.
-
Assessments:
-
Dyspnea was assessed at baseline and at 24 and 48 hours post-administration.
-
Serum creatinine levels were measured at baseline, daily up to day 7, and at day 14 to assess renal function.
-
Adverse events were monitored throughout the study.
-
Visualizations
Caption: Mechanism of action of this compound as an adenosine A1 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. The safety of an adenosine A(1)-receptor antagonist, this compound, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rolofylline and Adenosine A1 Receptor Antagonism
Welcome to the Technical Support Center for researchers investigating rolofylline and other adenosine A1 receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the clinical trial failures of this compound and to support ongoing research in this area.
I. Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments with this compound or other adenosine A1 receptor antagonists.
Issue 1: Inconsistent or lower-than-expected antagonist potency (IC50) in in-vitro assays.
-
Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?
-
Answer: Several factors can contribute to inconsistent IC50 values:
-
Cell Passage Number: Using cells with high passage numbers can lead to altered A1 receptor expression levels or downstream signaling components. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Reagent Variability: Ensure consistency in the source, lot, and preparation of all critical reagents, including cell culture media, serum, and the antagonist itself. Prepare fresh stock solutions of the antagonist regularly, as some compounds can be unstable or precipitate out of solution.
-
Assay Conditions: Minor variations in incubation time, temperature, or cell density can significantly impact results. Adhere strictly to a standardized and optimized protocol.
-
Endogenous Adenosine: The presence of endogenous adenosine in your cell culture can compete with the antagonist, leading to an apparent decrease in potency. Consider adding adenosine deaminase to your assay buffer to degrade any endogenous adenosine.
-
Issue 2: High non-specific binding in radioligand binding assays.
-
Question: I am observing high background noise in my radioligand binding assay, making it difficult to determine specific binding. How can I reduce this?
-
Answer: High non-specific binding can obscure your results. Here are some strategies to mitigate this issue:
-
Optimize Radioligand Concentration: Use the lowest concentration of the radioligand that still provides a robust signal-to-noise ratio. This is typically at or below the Kd for the receptor.
-
Include a Non-specific Binding Control: Always include a control with a high concentration of a non-radiolabeled, high-affinity ligand to accurately determine the level of non-specific binding.
-
Proper Washing: Ensure adequate and consistent washing of the filters or plates to remove unbound radioligand.
-
Filter Selection: Use appropriate filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Issue 3: Lack of diuretic or natriuretic effect in animal models of heart failure.
-
Question: I am not observing the expected increase in urine output or sodium excretion after administering this compound to my animal model of cardiorenal syndrome. What should I check?
-
Answer: The lack of an in vivo response could be due to several factors:
-
Animal Model: The chosen animal model may not accurately recapitulate the specific pathophysiology of human acute heart failure with renal dysfunction where adenosine A1 receptor activation plays a significant role. Consider the method used to induce cardiorenal syndrome and its relevance to the clinical condition.
-
Dose and Route of Administration: The dose of this compound may be insufficient to achieve adequate A1 receptor blockade in the kidney. Review preclinical dose-response studies and consider a dose-escalation experiment. The route and timing of administration relative to the disease state are also critical.
-
Anesthesia: The type of anesthetic used can significantly impact renal hemodynamics and cardiovascular function, potentially masking the effects of the drug.
-
Fluid and Electrolyte Balance: The baseline hydration and electrolyte status of the animals can influence their response to diuretics. Ensure consistent and appropriate hydration.
-
Measurement Technique: Verify the accuracy and reliability of your methods for collecting urine and measuring sodium excretion.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the clinical trial outcomes and underlying science of this compound.
-
Question 1: Why did this compound fail in the PROTECT clinical trial despite promising pilot studies?
-
Answer 1: The failure of this compound in the large-scale PROTECT trial, despite earlier promising results, is a common challenge in drug development.[1][2] Several factors may have contributed:
-
Patient Heterogeneity: The patient population in the larger trial was likely more diverse than in the pilot studies. The underlying cause of worsening renal function in acute heart failure is multifactorial, and adenosine A1 receptor activation may only be a dominant factor in a subset of patients.
-
Complexity of Adenosine Signaling: Adenosine signaling is complex, with four receptor subtypes (A1, A2A, A2B, and A3) that can have opposing effects.[3] While this compound is selective for the A1 receptor, the overall physiological response to its blockade in a complex disease state like acute heart failure may be difficult to predict and may not be universally beneficial.
-
Off-Target Effects and Safety: The trial revealed an increased risk of seizures and stroke with this compound.[1][4] These adverse effects, which are known potential complications of A1 receptor antagonists, may have outweighed any potential benefits.
-
Dose Selection: The 30 mg dose used in the PROTECT trial was selected based on a dose-finding study. However, it's possible that this dose was not optimal for all patients or that a different dosing strategy (e.g., titration based on response) might have yielded different results.
-
-
Question 2: What was the primary outcome of the PROTECT trial?
-
Answer 2: The primary endpoint of the PROTECT trial was a composite of treatment success, treatment failure, or no change. Treatment success was defined as moderate or marked improvement in dyspnea at 24 and 48 hours without the occurrence of treatment failure criteria. This compound did not show a significant benefit over placebo for this primary endpoint.
-
Question 3: Did this compound show any effect on renal function in the PROTECT trial?
-
Answer 3: No, this compound did not prevent persistent worsening renal function, which was a key secondary endpoint. The rates of persistent renal impairment were similar between the this compound and placebo groups (15.0% vs. 13.7%, respectively).
-
Question 4: What are the key signaling pathways activated by the adenosine A1 receptor?
-
Answer 4: The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP has various downstream effects, including modulation of ion channel activity and protein kinase A (PKA) signaling.
III. Data Presentation
Table 1: Key Efficacy Outcomes from the PROTECT Trial
| Outcome | This compound (n=1356) | Placebo (n=677) | Odds Ratio (95% CI) | p-value |
| Primary Endpoint | 0.92 (0.78 - 1.09) | 0.35 | ||
| * Treatment Success | 40.6% | 36.0% | ||
| * Treatment Failure | 21.8% | 19.8% | ||
| * No Change | 37.5% | 44.2% | ||
| Persistent Worsening Renal Function | 15.0% | 13.7% | 1.11 (0.85 - 1.46) | 0.44 |
| 60-Day All-Cause Mortality | 13.8% | 14.7% | ||
| 60-Day Death or Rehospitalization for Cardiovascular or Renal Causes | 30.7% | 31.9% | 0.98 (0.83 - 1.17) | 0.86 |
Table 2: Key Safety Outcomes from the PROTECT Trial
| Adverse Event | This compound (n=1334) | Placebo (n=668) | p-value |
| Any Serious Adverse Event | 13.8% | 14.7% | NS |
| Seizure | 0.8% (11 events) | 0% (0 events) | 0.02 |
| Stroke | 1.6% (21 events) | 0.5% (3 events) | 0.043 (HR 3.49) |
IV. Experimental Protocols
Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay (Filtration Method)
This protocol is adapted from standard methodologies for GPCR radioligand binding assays.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, pH 7.4.
-
Radioligand: [3H]-DPCPX (a selective A1 antagonist).
-
Non-specific binding control: Unlabeled DPCPX or another high-affinity A1 antagonist.
-
Test compounds (e.g., this compound).
-
96-well plates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled antagonist (for non-specific binding).
-
Membrane Addition: Add the cell membrane preparation to each well.
-
Radioligand Addition: Add the [3H]-DPCPX to each well at a concentration at or below its Kd.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by fitting the data to a sigmoidal dose-response curve.
Protocol 2: cAMP Accumulation Assay (TR-FRET)
This protocol is a general guideline for measuring cAMP levels in response to A1 receptor activation/inhibition.
Materials:
-
Cells expressing the human adenosine A1 receptor.
-
Assay Buffer: KRH buffer (5 mM KCl, 1.25 mM MgSO4, 124 mM NaCl, 25 mM HEPES, 13.3 mM Glucose, 1.25 mM KH2PO4, 1.45 mM CaCl2, 0.5 mg/mL protease-free BSA, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., rolipram or IBMX). Note: IBMX can have antagonist activity at A1 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
A1 receptor agonist (e.g., CPA or NECA).
-
Test antagonist (e.g., this compound).
-
cAMP detection kit (e.g., TR-FRET based).
-
384-well white plates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Plating: Seed the cells in 384-well white plates and culture overnight.
-
Compound Addition:
-
For antagonist mode: Add the test antagonist (e.g., this compound) at various concentrations to the wells.
-
Add the A1 receptor agonist at a concentration that gives a sub-maximal response (e.g., EC80).
-
Add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add the lysis buffer and TR-FRET reagents from the cAMP detection kit according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the kit protocol (typically 60 minutes).
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the agonist response by the antagonist and determine the IC50 value.
V. Mandatory Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Preclinical Drug Discovery Workflow for an A1 Antagonist.
References
- 1. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 4. Effects of the adenosine A1 receptor antagonist this compound on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rolofylline Dosage to Avoid Adverse Neurological Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing rolofylline dosage in experimental settings to minimize the risk of adverse neurological events. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the adenosine A1 receptor.[1] In patients with heart failure, plasma adenosine levels are elevated. Adenosine A1 receptors in the kidneys are responsible for vasoconstriction of afferent arterioles and reabsorption of sodium and water. By blocking these receptors, this compound is intended to increase renal blood flow and promote diuresis.[1]
Q2: What are the major adverse neurological events associated with this compound?
The most significant adverse neurological events observed with this compound are seizures and stroke.[2][3] Seizures are considered an anticipated complication of adenosine A1 receptor antagonists, as adenosine plays a role as an endogenous anticonvulsant.[2] The increased risk of stroke was an unanticipated finding from clinical trials.
Q3: What is the known incidence of these neurological events from clinical trials?
In the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial, the following incidences were reported for patients receiving a 30 mg intravenous dose of this compound compared to placebo:
| Adverse Event | This compound (30 mg) | Placebo | p-value | Hazard Ratio (95% CI) for Stroke |
| Seizures | 0.8% (11 of 1336 patients) | 0% (0 of 666 patients) | 0.02 | N/A |
| Stroke | 1.6% (21 patients) | 0.5% (3 patients) | 0.043 | 3.49 (1.04, 11.71) |
Data from the PROTECT trial as reported in 2012.
Troubleshooting Guide: Managing and Mitigating Neurological Adverse Events
This guide provides troubleshooting steps for researchers encountering potential neurological adverse events during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Seizure-like activity or convulsions in animal models. | Blockade of adenosine A1 receptors, leading to increased neuronal excitability. The dosage may be too high for the specific animal model or individual animal susceptibility. | 1. Immediately terminate the experiment for the affected animal. 2. Review the dosage. Consider reducing the dose in subsequent experiments. 3. Refine the animal model. Exclude animals with a known predisposition to seizures. 4. Consider co-administration with a benzodiazepine. In clinical trials, patients with a lower seizure risk were pretreated with lorazepam or clonazepam. This may be a viable mitigation strategy in preclinical models, but potential drug-drug interactions should be considered. |
| Unexpected neurological deficits or behavioral changes in animal models. | This could be related to the unanticipated stroke risk observed in clinical trials or other off-target neurological effects. | 1. Conduct a thorough neurological examination of the animal. 2. Perform neurobehavioral assessments. (See Experimental Protocols section for examples). 3. Consider advanced imaging. Techniques like MRI could help identify potential cerebrovascular events. 4. Collect and analyze brain tissue. Histopathological examination can reveal signs of neuronal damage or ischemia. |
| High variability in neurological responses between animals. | Differences in individual susceptibility, metabolism, or blood-brain barrier penetration of this compound. | 1. Ensure a homogenous animal population. Use animals of the same age, sex, and genetic background. 2. Acclimatize animals properly to the experimental conditions to reduce stress-induced variability. 3. Monitor plasma and brain concentrations of this compound to correlate exposure levels with neurological effects. |
Experimental Protocols
Preclinical Assessment of Seizure Liability
Objective: To determine the proconvulsant potential of this compound at various dosages.
In Vivo Model: Rodent Electroencephalography (EEG) Monitoring
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation: Surgically implant EEG electrodes over the cortex and hippocampus for continuous monitoring. Allow for a post-operative recovery period of at least one week.
-
Dosage Administration: Administer this compound intravenously at escalating doses. A vehicle control group should be included.
-
EEG Recording: Continuously record EEG before, during, and after this compound administration.
-
Data Analysis: Analyze EEG recordings for epileptiform activity, such as spike-and-wave discharges, and quantify the frequency and duration of any seizure-like events.
-
Behavioral Correlation: Simultaneously video-record the animals to correlate EEG findings with behavioral observations (e.g., myoclonic jerks, generalized tonic-clonic seizures).
Neurobehavioral Assessment
Objective: To evaluate potential subtle neurological effects of this compound.
Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod.
-
Acclimation and Training: Train the animals on the rotarod for several days prior to the experiment until a stable baseline performance is achieved.
-
Dosage Administration: Administer this compound or vehicle at the desired doses.
-
Testing: At various time points after administration, place the animals on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and control groups. A significant decrease in latency may indicate impaired motor coordination.
Visualizations
Signaling Pathway of this compound-Induced Neuronal Excitability
Caption: this compound blocks adenosine A1 receptors, preventing the inhibitory signaling cascade.
Experimental Workflow for Preclinical Neurological Safety Assessment
Caption: Workflow for assessing this compound's neurological safety in preclinical studies.
References
Technical Support Center: Rolofylline Stability
Disclaimer: The following information is provided for guidance and troubleshooting purposes for research professionals. Currently, there is limited publicly available data on the specific long-term storage instability and degradation pathways of Rolofylline. The information herein is based on general principles of pharmaceutical stability testing and the known characteristics of related xanthine derivatives. It is highly recommended that researchers perform their own stability studies to determine the shelf-life and appropriate storage conditions for their specific this compound formulation and intended application.
Frequently Asked Questions (FAQs)
Q1: What are the potential factors that could affect the stability of this compound during long-term storage?
A1: Based on the general stability of chemical compounds, several factors could potentially influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
pH: The acidity or alkalinity of a solution can significantly impact the stability of a drug substance.
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[1]
-
Excipients: In a formulated product, interactions between this compound and excipients could occur.
Q2: Are there any known stability characteristics of similar molecules, like other xanthine derivatives?
A2: Yes, other xanthine derivatives such as theophylline and caffeine are known to be relatively stable compounds. For instance, studies have shown that theophylline can remain stable for extended periods, with one report indicating 90% potency even after 35 years.[2][3] Caffeine is also recognized for its thermal stability and long shelf-life under proper storage conditions.[4][5] While these findings suggest that the core xanthine structure is robust, it is crucial to experimentally verify the stability of this compound, as its specific substituents may alter its stability profile.
Q3: How can I determine if my stored this compound is degrading?
A3: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of the remaining active ingredient and detection of impurities. Visual inspection for changes in color, clarity (for solutions), or the appearance of solid particles can also be an initial indicator of instability.
Q4: What are the typical storage conditions recommended for a research-grade compound like this compound?
A4: In the absence of specific manufacturer recommendations, a general approach for a new or uncharacterized compound is to store it in a cool, dry, and dark place. This typically means refrigeration (2-8 °C) or freezing (-20 °C), protected from light in a tightly sealed container to prevent moisture ingress. For solutions, storage conditions will also depend on the solvent used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks appear in the HPLC chromatogram of a stored sample. | Degradation of this compound. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to degradants. 2. Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose potential structures of the degradation products. |
| The concentration of this compound, as determined by HPLC, has decreased over time. | Chemical degradation of the compound. | 1. Review the storage conditions (temperature, light, humidity) to ensure they are appropriate. 2. Consider aliquoting the stock solution to minimize freeze-thaw cycles. 3. Re-evaluate the suitability of the storage container for preventing moisture or air exposure. |
| The physical appearance of the this compound powder or solution has changed (e.g., color change, precipitation). | This could indicate chemical degradation, contamination, or physical instability (e.g., precipitation from a supersaturated solution). | 1. Do not use the material for experiments where precise concentration is critical. 2. Analyze the material by HPLC to assess its purity. 3. For solutions, check the solubility of this compound in the chosen solvent at the storage temperature. |
| Inconsistent results are obtained in bioassays using different batches or ages of this compound. | This could be due to the degradation of older batches, leading to a lower effective concentration of the active compound. | 1. Always use a freshly prepared solution from a well-stored solid for critical experiments. 2. Qualify new batches of this compound against a reference standard. 3. Implement a routine stability testing program for long-term studies. |
Data Presentation
Table 1: Example Stability Data for this compound Under Long-Term Storage Conditions
| Time Point (Months) | Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | 25°C / 60% RH | White Powder | 100.0 | 0.0 |
| 3 | 25°C / 60% RH | White Powder | 99.5 | 0.5 |
| 6 | 25°C / 60% RH | White Powder | 98.9 | 1.1 |
| 12 | 25°C / 60% RH | Off-white Powder | 97.2 | 2.8 |
| 0 | 40°C / 75% RH | White Powder | 100.0 | 0.0 |
| 3 | 40°C / 75% RH | Off-white Powder | 96.8 | 3.2 |
| 6 | 40°C / 75% RH | Yellowish Powder | 93.5 | 6.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and fluorescent light for 7 days. Dissolve the stressed powder to prepare a 100 µg/mL solution.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. The method should be capable of separating the main this compound peak from all degradation product peaks.
Protocol 2: Long-Term Stability Testing of this compound
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Methodology:
-
Sample Preparation: Package the this compound substance in containers that are inert and provide adequate protection against light and moisture.
-
Storage Conditions: Place the samples in stability chambers maintained at the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, test the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A significant change is often defined as a failure to meet the established acceptance criteria for assay and degradation products.
Visualizations
Caption: Forced degradation workflow for this compound.
Caption: General experimental workflow for long-term stability testing.
Caption: Troubleshooting decision tree for unexpected HPLC results.
References
- 1. Caffeine | 58-08-2 [chemicalbook.com]
- 2. The pharmacologic stability of 35-year old theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. coffee - half-life of caffeine molecules - Seasoned Advice [cooking.stackexchange.com]
- 5. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Rolofylline Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals working on improving the therapeutic index of Rolofylline and its derivatives. The content is structured in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action and intended therapeutic use of this compound?
This compound (KW-3902) is a selective antagonist of the adenosine A1 receptor.[1] Its primary intended use was as a diuretic for patients with acute heart failure and renal dysfunction.[2][3] In patients with heart failure, elevated plasma adenosine levels can cause constriction of the afferent arterioles in the kidneys, leading to reduced renal blood flow and fluid retention. By blocking the A1 receptor, this compound was expected to increase renal blood flow and promote diuresis.[4]
Q2: Why was the clinical development of this compound terminated?
The development of this compound was halted after the large-scale PROTECT clinical trial. The study found that this compound was no more effective than a placebo in improving outcomes for patients with acute heart failure.[1] While there was some improvement in patient-reported shortness of breath, the drug did not prevent kidney damage or significantly impact overall treatment success.
Q3: What were the major adverse effects associated with this compound that limit its therapeutic index?
The primary safety concerns that emerged during the clinical development of this compound were neurological. Specifically, this compound was associated with a higher incidence of seizures and stroke compared to placebo. These central nervous system (CNS) side effects are a known risk for A1-adenosine receptor antagonists.
Troubleshooting Guide
Issue 1: A newly synthesized this compound derivative shows high affinity for the A1 receptor but lacks selectivity over other adenosine receptor subtypes (A2A, A2B, A3).
-
Troubleshooting Steps:
-
Re-evaluate the Structure-Activity Relationship (SAR): The selectivity of xanthine derivatives is highly dependent on the substituents at the 1-, 3-, and 8-positions of the xanthine core.
-
N1 and N3 Positions: Elongating the alkyl groups at the N1 and N3 positions from methyl (as in theophylline) to propyl can increase affinity for the A1 receptor.
-
8-Position: The substituent at the 8-position is critical for selectivity. Bulky and lipophilic groups, such as cycloalkyl (e.g., cyclopentyl, cyclohexyl) or aryl groups, tend to confer higher selectivity for the A1 receptor. For instance, 1,3-dipropyl-8-cyclopentylxanthine was found to be approximately 150-fold more potent as an antagonist at the A1 receptor than at the A2 receptor.
-
-
Introduce Steric Hindrance: Consider modifications to the 8-position substituent that create steric hindrance, which may be better accommodated by the A1 receptor binding pocket compared to other subtypes.
-
Computational Modeling: Utilize molecular docking and structure-based design to model the interaction of your derivative with the crystal structures of the A1 and A2A receptors. This can help identify modifications that enhance interactions with key residues in the A1 receptor binding site while clashing with those in the A2A receptor.
-
Issue 2: A potent and selective A1 antagonist derivative is causing significant CNS-related side effects (e.g., seizures) in preclinical animal models.
-
Troubleshooting Steps:
-
Reduce Blood-Brain Barrier (BBB) Penetration: The CNS side effects are likely due to the compound crossing the BBB. To create a peripherally restricted antagonist, consider the following medicinal chemistry strategies:
-
Introduce Polar Functional Groups: Incorporate polar moieties such as carboxylic acids, amides, or sulfonamides into the structure. This will increase the molecule's polar surface area (PSA) and reduce its ability to passively diffuse across the BBB.
-
Create a "Soft" Drug: Design a derivative that is rapidly metabolized in the bloodstream to an inactive, more polar compound, thus limiting its exposure to the CNS.
-
Substrate for Efflux Transporters: Design the molecule to be a substrate for P-glycoprotein (P-gp) or other efflux transporters at the BBB.
-
-
In Vitro BBB Models: Before moving to extensive in vivo studies, screen derivatives using in vitro models of BBB penetration, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using brain endothelial cells.
-
Issue 3: Difficulty in translating in vitro potency to in vivo efficacy in animal models of heart failure and renal dysfunction.
-
Troubleshooting Steps:
-
Assess Pharmacokinetic Properties: A potent compound in vitro may have poor absorption, rapid metabolism, or rapid excretion in vivo. Conduct a full pharmacokinetic (PK) profiling of the derivative, including determination of its half-life, clearance, and volume of distribution.
-
Evaluate Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to interact with the A1 receptor. Measure the extent of plasma protein binding for your derivative.
-
Consider Prodrug Strategies: If the parent drug has poor solubility or bioavailability, a prodrug approach may be beneficial. This involves chemically modifying the drug to improve its PK properties, with the modifying group being cleaved in vivo to release the active compound.
-
Animal Model Selection: Ensure the chosen animal model appropriately mimics the human condition of acute heart failure with renal dysfunction. Common models include coronary artery ligation to induce myocardial infarction followed by assessment of renal function.
-
Quantitative Data Summary
The following table summarizes the structure-activity relationships for a series of xanthine derivatives as A1 adenosine receptor antagonists, providing a basis for the rational design of novel this compound derivatives.
| Compound | N1-Substituent | N3-Substituent | 8-Position Substituent | A1 Receptor Affinity (Ki, nM) | A1/A2 Selectivity Ratio |
| Theophylline | -CH3 | -CH3 | -H | ~10,000 | ~1 |
| 1,3-Dipropylxanthine | -C3H7 | -C3H7 | -H | ~500 | ~1 |
| 8-Phenyltheophylline | -CH3 | -CH3 | -Phenyl | ~25 | ~700 |
| 1,3-Dipropyl-8-cyclopentylxanthine | -C3H7 | -C3H7 | -Cyclopentyl | 0.47 | ~150 |
| This compound (KW-3902) | -C3H7 | -C3H7 | -Hexahydro-2,5-methanopentalenyl | <10 | >200 (vs. A2A) |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Adenosine Receptor Subtype Selectivity Screening
Objective: To determine the binding affinity (Ki) of a this compound derivative for the human A1, A2A, A2B, and A3 adenosine receptor subtypes.
Methodology: Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing recombinant human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands:
-
A1: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [3H]ZM241385
-
A2B: [3H]PSB-603
-
A3: [125I]AB-MECA
-
-
Non-specific binding control (e.g., high concentration of a known non-radiolabeled antagonist).
-
Test compound (this compound derivative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Assessment of CNS Side Effects in a Rodent Model
Objective: To evaluate the potential of a this compound derivative to induce seizures in mice.
Methodology: Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test
-
Animals: Male CD-1 or similar strain of mice.
-
Materials:
-
Test compound (this compound derivative) dissolved in an appropriate vehicle.
-
Vehicle control.
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline).
-
Observation chambers.
-
-
Procedure:
-
Acclimatize the mice to the laboratory conditions.
-
Administer the test compound or vehicle to different groups of mice via the intended clinical route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time (based on the PK profile of the compound), administer a sub-convulsive dose of PTZ to each mouse.
-
Immediately place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to observe are the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.
-
-
Data Analysis:
-
Compare the seizure scores and latencies between the vehicle-treated and test compound-treated groups.
-
A significant decrease in the latency to seizures or an increase in seizure severity in the group treated with the this compound derivative would indicate a pro-convulsant effect.
-
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway and Point of Antagonism by this compound Derivatives.
Caption: Experimental Workflow for the Development of this compound Derivatives with an Improved Therapeutic Index.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
Validation & Comparative
Rolofylline vs. Other Adenosine A1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rolofylline (KW-3902) and other selective adenosine A1 receptor antagonists, focusing on their pharmacological profiles and clinical development. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Adenosine A1 receptor antagonists have been investigated as a novel therapeutic class for conditions such as acute heart failure, particularly in patients with renal dysfunction. By blocking the A1 receptor, these agents aim to promote diuresis and preserve renal function. This guide focuses on a comparison of this compound with other notable A1 receptor antagonists that have been in clinical development, namely BG9928 (Tonapofylline) and SLV320 (Derenofylline).
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) of this compound, BG9928, and SLV320 for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio | A2B/A1 Selectivity Ratio | A3/A1 Selectivity Ratio |
| This compound (KW-3902) | 0.19 (rat) | 170 (rat) | No data | No effect up to 10 µM (rat) | 890 | No data | >52,631 |
| BG9928 (Tonapofylline) | 7.4 | >6780 | 88.8 | No data | 915 | 12 | No data |
| SLV320 (Derenofylline) | 1 | 398 | 3981 | 200 | 398 | 3981 | 200 |
Data compiled from publicly available sources. Note that receptor binding assays for this compound were conducted using rat receptors, which may differ from human receptor affinities.
Clinical Development and Performance
This compound (KW-3902) was developed for the treatment of acute heart failure. While early-phase studies showed promise in promoting diuresis and preserving renal function, the large-scale PROTECT clinical trial led to the termination of its development in 2009. The trial found that this compound was no more effective than a placebo in patients with acute heart failure and was associated with a higher incidence of seizures and stroke.[1]
BG9928 (Tonapofylline) also progressed to clinical trials for heart failure. Studies indicated that it could increase sodium excretion without negatively impacting renal function.[2] A phase III trial for BG9928 was planned; however, its current development status is unclear.[3]
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade with significant effects in the heart and kidneys. The following diagram illustrates the key downstream effects of A1 receptor activation and its antagonism.
Experimental Protocols
Radioligand Binding Assay for A1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the adenosine A1 receptor.
Objective: To measure the ability of a test compound to compete with a known radiolabeled A1 receptor antagonist for binding to the receptor.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Test compounds (e.g., this compound, BG9928, SLV320).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled A1 receptor antagonist.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for A1 Receptor Antagonism
This protocol measures the functional potency of an A1 receptor antagonist by quantifying its ability to reverse the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the ability of a test compound to block the A1 receptor-mediated decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
A1 receptor agonist (e.g., N-ethylcarboxamidoadenosine, NECA).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compounds (e.g., this compound, BG9928, SLV320).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of the A1 receptor agonist in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that produces 50% of the maximal reversal of the agonist-induced inhibition of cAMP production.
Summary and Conclusion
This compound, BG9928, and SLV320 are all potent and selective antagonists of the adenosine A1 receptor. While preclinical data for these compounds showed promise for the treatment of heart failure and associated renal dysfunction, their clinical development has been challenging. This compound's development was halted due to a lack of efficacy and safety concerns in a large Phase III trial. The clinical progression of BG9928 and SLV320 also appears to have stalled.
This comparative guide highlights the pharmacological similarities and differing clinical trajectories of these A1 receptor antagonists. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of this drug class. The complex interplay of the adenosine system in cardiovascular and renal physiology necessitates a thorough understanding of the on-target and off-target effects of these compounds for future drug development endeavors.
References
- 1. Renal Effects of the Novel Selective Adenosine A1 Receptor Blocker SLV329 in Experimental Liver Cirrhosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tonapofylline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Rolofylline and Furosemide in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of rolofylline, a selective adenosine A1 receptor antagonist, and furosemide, a loop diuretic, in the context of preclinical heart failure models. The information presented is supported by experimental data to aid in the evaluation of these two distinct therapeutic approaches for managing heart failure, particularly in the setting of cardiorenal syndrome.
Executive Summary
Heart failure is a complex clinical syndrome often complicated by renal dysfunction, a condition known as cardiorenal syndrome. Diuretics, such as furosemide, are a cornerstone of heart failure management, providing symptomatic relief by reducing fluid overload. However, their use can be associated with adverse effects, including electrolyte imbalances and worsening renal function. This compound emerged as a potential alternative or adjunct therapy, with a mechanism aimed at promoting diuresis while preserving renal function. This guide delves into the preclinical evidence for both compounds, comparing their mechanisms of action, and their effects on cardiac and renal parameters in animal models of heart failure. While clinical trials have provided insights into their effects in humans, this guide will focus on the foundational preclinical data that underpins our understanding of these drugs.
Mechanisms of Action
This compound and furosemide exert their diuretic effects through distinct molecular pathways in the kidney.
This compound: As a selective antagonist of the adenosine A1 receptor, this compound primarily acts on the afferent arterioles and proximal tubules of the nephron.[1] In heart failure, elevated adenosine levels contribute to afferent arteriole vasoconstriction and enhanced sodium reabsorption in the proximal tubule.[1] By blocking the A1 receptor, this compound is expected to increase renal blood flow and inhibit sodium reabsorption, leading to diuresis while potentially preserving the glomerular filtration rate (GFR).[1][2]
Furosemide: Furosemide is a potent loop diuretic that inhibits the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[3] This inhibition blocks the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and water. This potent diuretic effect helps to alleviate congestion associated with heart failure.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and furosemide.
References
Rolofylline in Acute Heart Failure: An Analysis of the PROTECT Trial
A Comparative Guide to the Efficacy of Rolofylline Versus Placebo
The PROTECT (Placebo-controlled Randomized study of the selective A1 adenosine receptor antagonist this compound for patients hospitalized with acute heart failure and volume Overload to assess Treatment Effect on Congestion and renal funcTion) trial was a significant phase III clinical study designed to evaluate the efficacy and safety of this compound in patients with acute heart failure and renal impairment. This guide provides a detailed comparison of this compound to placebo based on the experimental data from the PROTECT trial, intended for researchers, scientists, and drug development professionals.
Experimental Protocol: The PROTECT Trial
The PROTECT trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 2,033 patients hospitalized for acute decompensated heart failure with impaired renal function.[1][2]
Patient Population: Eligible participants were adults hospitalized for acute heart failure with signs of fluid overload.[1] Key inclusion criteria were:
-
Hospitalization for heart failure within the previous 24 hours.[1]
-
Impaired renal function, defined as an estimated creatinine clearance between 20 and 80 ml/min.[1]
-
Elevated B-type natriuretic peptide (BNP) or NT-proBNP levels.
Exclusion criteria included severe pulmonary disease, significant cardiac valve stenosis, and a high risk for seizures.
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either this compound or a matching placebo.
-
This compound Group: Received a 30 mg intravenous infusion of this compound over 4 hours, once daily for up to 3 days.
-
Placebo Group: Received a matching intravenous placebo infusion.
Both groups received standard therapy for acute heart failure, including intravenously administered loop diuretics.
Endpoints: The primary endpoint was a composite of treatment success, treatment failure, or no change in clinical status.
-
Treatment Success: Defined as moderate to marked improvement in dyspnea at 24 and 48 hours without any criteria for treatment failure.
-
Treatment Failure: A composite including death or readmission for heart failure through day 7, worsening heart failure signs and symptoms, or persistent renal impairment. Persistent renal impairment was defined as an increase in serum creatinine of ≥0.3 mg/dl from randomization to day 7, confirmed at day 14, or the initiation of dialysis.
Secondary endpoints included the development of persistent renal impairment and the 60-day rate of death or readmission for cardiovascular or renal causes.
Quantitative Data Summary
The PROTECT trial did not meet its primary endpoint, showing no significant difference between this compound and placebo.
| Endpoint Category | Outcome | This compound (%) | Placebo (%) | p-value |
| Primary Endpoint | Treatment Success | 40.6 | 36.0 | 0.04 |
| Treatment Failure | 21.8 | 19.8 | 0.30 | |
| No Change | 37.5 | 44.2 | NS | |
| Secondary Endpoints | Persistent Renal Impairment | 15.0 | 13.7 | 0.44 |
| Death or Readmission by Day 60 | 30.7 | 31.9 | 0.86 | |
| Adverse Events | Any Adverse Event | 62.9 | 61.4 | NS |
| Serious Adverse Events | 13.8 | 14.7 | NS | |
| Seizures | 0.8 | 0 | 0.02 | |
| Stroke | 1.1 | 0.3 | 0.06 |
NS: Not Significant
Mechanism of Action: Adenosine A1 Receptor Antagonism
This compound is a selective adenosine A1-receptor antagonist. In patients with heart failure, elevated plasma adenosine levels contribute to renal vasoconstriction of the afferent arterioles and increased sodium reabsorption in the proximal tubules. By blocking the A1 receptor, this compound was hypothesized to increase renal blood flow and promote diuresis, thereby alleviating congestion and preserving renal function in patients with acute heart failure.
References
- 1. Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function - American College of Cardiology [acc.org]
- 2. Scholars@Duke publication: Effects of the adenosine A1 receptor antagonist this compound on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function). [scholars.duke.edu]
Rolofylline's Efficacy in Animal Models: A Comparative Analysis with Alternative Adenosine A1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rolofylline's effects in various animal species against other selective adenosine A1 receptor (A1R) antagonists. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound (KW-3902) has been investigated for its therapeutic potential in a range of conditions, most notably in models of neurodegenerative diseases and renal dysfunction. Its primary mechanism of action is the selective blockade of the adenosine A1 receptor, a G-protein coupled receptor that plays a crucial role in regulating neuronal activity and renal function. This guide synthesizes findings from multiple animal studies to offer an objective comparison of this compound with other A1R antagonists, focusing on efficacy, experimental protocols, and underlying signaling pathways.
Performance Comparison in Preclinical Models
The therapeutic effects of this compound have been most extensively studied in mouse models of tauopathy, a key pathological hallmark of Alzheimer's disease. In these models, this compound has demonstrated the ability to reverse cognitive deficits and mitigate neuronal damage. While direct head-to-head comparative studies with other A1R antagonists in the same tauopathy models are limited, existing research provides valuable insights into the relative potential of these compounds.
| Compound | Animal Model | Key Findings | Reference |
| This compound | TauΔK Transgenic Mice | Restored spatial memory deficits and normalized basic synaptic transmission.[1][2] Reduced tau pathology markers and recovered synaptic markers (PSD-95) and dendritic spines in the hippocampus.[1] | [1] |
| TauRDΔK Transgenic Mice | Reversed loss in burrowing behavior and partially reversed learning deficits in the Morris water maze.[1] | ||
| rTg4510 Transgenic Mice | Failed to reverse pathology, cognitive impairment, or reduce tau aggregation, possibly due to the aggressive phenotype of this model. | ||
| DPCPX | Human Neural Cell Model | Reversed the increase in tau phosphorylation induced by an A1R agonist. | |
| BG9928 (Tonapofylline) | Rat Model of Cisplatin-Induced Acute Kidney Injury | Produced sustained reductions in serum creatinine and BUN levels and attenuated kidney pathology. | N/A |
| FK453 | Rat Model of Cyclosporin Nephrotoxicity | Significantly lessened the decline in glomerular filtration rate and effective renal plasma flow. | N/A |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments cited in this guide are provided below.
This compound Administration in Tauopathy Mouse Models
-
Animal Models:
-
TauΔK Mice: Expressing human full-length tau with the ΔK280 mutation, leading to late-onset cognitive decline.
-
TauRDΔK Mice: Expressing the amyloidogenic repeat domain of tau, resulting in more aggressive pathology.
-
rTg4510 Mice: High expression of mutant TauP301L, leading to a very aggressive and early-onset phenotype.
-
-
Treatment Protocol:
-
This compound was administered orally via medicated food pellets.
-
For TauΔK and TauRDΔK mice, treatment was initiated after the onset of cognitive decline.
-
For rTg4510 mice, both therapeutic (after onset) and preventive (before onset) treatment protocols were tested.
-
-
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water.
-
Burrowing Test: To evaluate hippocampal-dependent behavior. The amount of food pellets burrowed overnight was measured.
-
Nesting Test: To assess innate behavior. The quality of the nest built from a provided cotton square was scored.
-
-
Histological and Biochemical Analysis:
-
Brain tissue was analyzed for tau pathology using Gallyas silver staining and Alz50 antibody staining.
-
Synaptic markers, such as PSD-95, were quantified by Western blotting.
-
Dendritic spine density was measured in the hippocampus.
-
Visualizing the Mechanism of Action
To elucidate the biological processes influenced by this compound and other A1R antagonists, the following diagrams illustrate the adenosine A1 receptor signaling pathway and a typical experimental workflow for evaluating these compounds in animal models.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: In Vivo Efficacy Testing Workflow.
Conclusion
This compound demonstrates significant promise in preclinical models of tauopathy, particularly in reversing cognitive decline and reducing pathological markers. While direct comparative data with other adenosine A1 receptor antagonists like DPCPX, BG9928, and FK453 in the same neurodegenerative models are not yet available, the existing evidence suggests that A1R antagonism is a viable therapeutic strategy. The efficacy of this compound appears to be dependent on the severity and progression of the underlying pathology, as seen in the varied outcomes across different tauopathy mouse models. Further research involving direct comparative studies is warranted to definitively establish the relative efficacy and therapeutic potential of this compound against other A1R antagonists.
References
Rolofylline's Renal Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the renal effects of Rolofylline, a selective adenosine A1 receptor antagonist, with those of traditional loop diuretics. This analysis is supported by data from clinical trials and outlines the experimental methodologies employed.
This compound was developed to address the cardiorenal syndrome, a condition where acute heart failure is accompanied by renal dysfunction. Its mechanism of action, distinct from that of loop diuretics, offered the potential for diuresis without the deleterious effects on glomerular filtration rate (GFR) often associated with high-dose loop diuretic therapy.
Mechanism of Action: A Tale of Two Pathways
The differential renal effects of this compound and loop diuretics, such as furosemide, stem from their distinct molecular targets within the nephron.
This compound: As a selective adenosine A1 receptor antagonist, this compound primarily acts on the afferent arterioles of the glomerulus.[1][2] In states of renal hypoperfusion, such as heart failure, adenosine levels rise, leading to vasoconstriction of the afferent arteriole and a subsequent decrease in GFR.[3][4] By blocking the adenosine A1 receptor, this compound induces vasodilation of the afferent arteriole, thereby increasing renal blood flow and preserving or improving GFR.[1]
Loop Diuretics (e.g., Furosemide): Furosemide and other loop diuretics inhibit the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride, leading to a powerful diuretic and natriuretic effect. However, by increasing the delivery of sodium to the distal nephron, loop diuretics can activate tubuloglomerular feedback, a mechanism that can lead to afferent arteriole vasoconstriction and a reduction in GFR, particularly at higher doses.
References
- 1. Adenosine A1 receptor-operated calcium entry in renal afferent arterioles is dependent on postnatal maturation of TRPC3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rolofylline and Its Analogs for Cardiorenal Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Rolofylline (KW-3902) and its notable analogs, Tonapofylline (BG9928) and SLV320 (Derenofylline), all selective antagonists of the adenosine A1 receptor. Developed for the potential treatment of acute heart failure and cardiorenal syndrome, these compounds aimed to improve renal function and promote diuresis. This document outlines their pharmacological profiles, supported by experimental data, to offer a comparative perspective for researchers in cardiovascular and renal drug development.
Introduction to this compound and its Analogs
This compound is a xanthine derivative that acts as a selective antagonist for the adenosine A1 receptor.[1] In patients with heart failure, elevated adenosine levels can lead to renal afferent arteriole constriction and increased sodium reabsorption, contributing to worsening renal function. By blocking the A1 receptor, this compound was developed to counteract these effects, thereby increasing renal blood flow and promoting diuresis.[1] Despite initial promise, the development of this compound was halted after the PROTECT Phase III clinical trial, where it failed to meet its primary efficacy endpoints and was associated with an increased risk of seizures and stroke.[1][2]
Two key analogs, Tonapofylline and SLV320, were also developed with similar therapeutic goals. Tonapofylline is another xanthine derivative, while SLV320 belongs to the pyrrolo-pyrimidine class of compounds. All three compounds exhibit high affinity and selectivity for the adenosine A1 receptor and were investigated for their potential to treat cardiorenal syndrome.
Chemical Structures
The chemical structures of this compound, Tonapofylline, and SLV320 are presented below. This compound and Tonapofylline share a xanthine core, while SLV320 has a distinct pyrrolo-pyrimidine scaffold.
Figure 1: Chemical Structures of this compound and its Analogs
| Compound | Structure |
| This compound (KW-3902) |
|
| Tonapofylline (BG9928) |
|
| SLV320 (Derenofylline) |
|
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Adenosine A1 | Adenosine A2A | Adenosine A2B | Adenosine A3 | Selectivity (A2A/A1) |
| This compound | 0.19 (rat) | 170 (rat) | 52 (KB value) | >10,000 | ~890 |
| Tonapofylline | 7.4 (human) | - | Moderate affinity | - | - |
| SLV320 | 1 (human) | 398 (human) | 3981 (human) | 200 (human) | 398 |
Data for this compound from rat tissues. Data for Tonapofylline and SLV320 from human receptors.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Tonapofylline | SLV320 |
| Clearance | 24.4 L/h (human) | 64.8 mL/h/kg (human) | - |
| Volume of Distribution (Vd) | 239 L (human) | 756 mL/kg (human) | - |
| Terminal Half-life (t½) | - | 11.2 - 24.2 h (human) | - |
| Oral Bioavailability | - | 81.2% (human) | - |
Pharmacokinetic data is species-dependent and the available data for direct comparison is limited.
Adenosine A1 Receptor Signaling Pathway
This compound and its analogs exert their effects by blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By antagonizing this receptor, these compounds prevent the decrease in cAMP, leading to various downstream effects, including modulation of ion channel activity and gene expression.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the adenosine A1 receptor using a competitive radioligand binding assay.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound or its analogs, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX).
-
Filtration Apparatus: 96-well harvester with GF/C filters.
-
Scintillation Counter.
Procedure:
-
Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of serially diluted test compound.
-
Add 50 µL of [³H]DPCPX (final concentration ~1-2 nM) to all wells.
-
Add 150 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation in Cells
This protocol describes a method to assess the functional antagonist activity of the compounds by measuring their ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human adenosine A1 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Agonist: N⁶-Cyclopentyladenosine (CPA), a selective A1 agonist.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Assay Buffer: HBSS or similar buffer.
-
Test Compounds: this compound or its analogs, serially diluted.
-
Luminescence Plate Reader.
Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Replace the culture medium with the cAMP biosensor reagent prepared in assay buffer and incubate according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds (antagonists).
-
Add the test compounds to the wells and pre-incubate for 15-30 minutes.
-
Prepare a solution of CPA (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) and forskolin (to stimulate cAMP production).
-
Add the CPA/forskolin solution to the wells.
-
Measure the luminescence signal at regular intervals or at a fixed time point (e.g., 30 minutes) using a plate reader.
-
The antagonist will reverse the CPA-induced inhibition of forskolin-stimulated cAMP production, leading to an increase in the luminescence signal.
-
Plot the signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound and its analogs, Tonapofylline and SLV320, are potent and selective adenosine A1 receptor antagonists that were developed to address the significant unmet need in the treatment of cardiorenal syndrome. While they share a common mechanism of action, their distinct chemical scaffolds and pharmacological profiles offer valuable insights for the future design of A1 receptor antagonists. The ultimate failure of this compound in clinical trials highlights the challenges in translating preclinical efficacy to clinical benefit and underscores the importance of careful safety and efficacy evaluation in complex disease states like acute heart failure. The comparative data and experimental protocols presented in this guide are intended to serve as a resource for researchers working to develop novel and effective therapies for cardiovascular and renal diseases.
References
Validating the A1 Selectivity of Rolofylline: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Rolofylline, a selective adenosine A1 receptor antagonist, with other relevant compounds. The presented data, experimental protocols, and pathway visualizations are intended to assist researchers in evaluating the A1 selectivity of this compound for preclinical and drug development studies.
Comparative Analysis of Adenosine A1 Receptor Antagonists
The A1 selectivity of an antagonist is a critical determinant of its therapeutic potential and side-effect profile. To objectively assess this compound's performance, its binding affinity (Ki) at the human adenosine A1 receptor and its selectivity over other adenosine receptor subtypes (A2A, A2B, and A3) are compared with other known A1 antagonists, Derenofylline (SLV320) and DPCPX.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs A2A | A1 Selectivity vs A2B | A1 Selectivity vs A3 |
| This compound (KW-3902) | < 10[1][2] | >200-fold vs A1[1][2] | - | - | >200 | - | - |
| Derenofylline (SLV320) | 1[3] | 398 | 3981 | 200 | 398 | 3981 | 200 |
| DPCPX | 0.47 - 1.0 | 70 - 150 | - | - | ~150 | - | - |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of A1).
Experimental Methodologies for In Vitro Validation
The determination of a compound's affinity and selectivity for the adenosine A1 receptor relies on robust in vitro assays. The following are standard experimental protocols employed in the characterization of adenosine receptor antagonists.
Radioligand Binding Assay for A1 Receptor Affinity (Ki) Determination
This competitive binding assay is the gold standard for determining the binding affinity of a test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human adenosine A1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]DPCPX (a high-affinity A1 selective antagonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled A1 antagonist (e.g., unlabeled DPCPX or theophylline).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]DPCPX and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]DPCPX against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay for A1 Antagonism
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of A1 receptor activation.
Objective: To determine the functional potency of this compound as an A1 receptor antagonist.
Materials:
-
Whole cells stably expressing the human adenosine A1 receptor.
-
A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the A1 agonist (CPA) in the presence of Forskolin to all wells (except for the basal control). Forskolin directly activates adenylyl cyclase, leading to a measurable increase in cAMP. The A1 agonist will inhibit this forskolin-stimulated cAMP production.
-
Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP in each well using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The ability of this compound to reverse the agonist-induced inhibition of cAMP production will result in a dose-dependent increase in cAMP levels. The IC50 value for this compound's antagonistic activity can then be determined.
Visualizing Key Pathways and Workflows
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Upon activation by an agonist, Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.
Caption: Canonical signaling pathway of the adenosine A1 receptor.
Experimental Workflow for A1 Selectivity Validation
The process of validating the A1 selectivity of a compound like this compound involves a systematic series of in vitro experiments. The workflow begins with primary binding assays at the target receptor (A1) and is followed by counter-screening against other adenosine receptor subtypes. Functional assays are then employed to confirm the antagonistic activity at the cellular level.
Caption: Experimental workflow for validating A1 selectivity.
References
Head-to-head comparison of Rolofylline and theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Rolofylline and Theophylline, two methylxanthine derivatives with distinct pharmacological profiles. While both interact with the adenosine receptor system, their selectivity and additional mechanisms of action lead to different therapeutic applications and adverse effect profiles. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.
Executive Summary
This compound, a selective adenosine A1 receptor antagonist, was investigated primarily for the treatment of acute heart failure, with the aim of improving renal function. In contrast, Theophylline is a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor, widely used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The clinical development of this compound was halted due to a lack of efficacy and safety concerns, whereas Theophylline remains a therapeutic option, albeit with a narrow therapeutic index requiring careful monitoring.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | [Image of this compound chemical structure] | C₂₀H₂₈N₄O₂ | 356.47 g/mol [1] |
| Theophylline | [Image of Theophylline chemical structure] | C₇H₈N₄O₂ | 180.16 g/mol [2] |
Mechanism of Action
This compound: Selective Adenosine A1 Receptor Antagonist
This compound acts as a selective antagonist of the adenosine A1 receptor.[3] In the kidney, adenosine A1 receptors mediate vasoconstriction of the afferent arteriole and enhance sodium reabsorption in the proximal tubule.[4][5] By blocking these receptors, this compound was expected to increase renal blood flow, promote diuresis, and preserve renal function, particularly in the context of heart failure where renal dysfunction is common.
Theophylline: Non-selective Adenosine Receptor Antagonist and Phosphodiesterase Inhibitor
Theophylline's mechanism of action is twofold:
-
Non-selective Adenosine Receptor Antagonism: Theophylline blocks all subtypes of adenosine receptors (A1, A2A, A2B, and A3). This antagonism contributes to its bronchodilatory effects by preventing adenosine-induced bronchoconstriction.
-
Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased cAMP levels in airway smooth muscle cells result in bronchodilation.
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1R [label="Adenosine A1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Renal_Effects [label="↑ Renal Blood Flow\n↑ Diuresis\n↓ Na+ Reabsorption", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> A1R [label="Antagonizes", arrowhead=Tee, color="#202124", fontcolor="#202124", fontsize=8]; A1R -> AC [label="Inhibits", arrowhead=Tee, color="#202124", fontcolor="#202124", fontsize=8]; AC -> cAMP [arrowhead=normal, color="#202124"]; A1R -> Renal_Effects [label="Blocks\ninhibitory effect", style=dashed, arrowhead=normal, color="#202124", fontcolor="#202124", fontsize=8]; } this compound Signaling Pathway
// Nodes Theophylline [label="Theophylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adenosine_Receptors [label="Adenosine Receptors\n(A1, A2A, A2B, A3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE [label="Phosphodiesterase (PDE)", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="↑ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Bronchodilation [label="Bronchodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Theophylline -> Adenosine_Receptors [label="Antagonizes", arrowhead=Tee, color="#202124", fontcolor="#202124", fontsize=8]; Theophylline -> PDE [label="Inhibits", arrowhead=Tee, color="#202124", fontcolor="#202124", fontsize=8]; PDE -> cAMP [label="Degrades", arrowhead=Tee, style=dashed, color="#5F6368", fontcolor="#5F6368", fontsize=8]; Adenosine_Receptors -> Bronchodilation [label="Prevents\nbronchoconstriction", style=dashed, arrowhead=normal, color="#202124", fontcolor="#202124", fontsize=8]; cAMP -> Bronchodilation [arrowhead=normal, color="#202124"]; } Theophylline Signaling Pathway
Head-to-Head Clinical Performance
Direct head-to-head clinical trials comparing this compound and Theophylline are not available. The following tables summarize key findings from major clinical trials for each drug against placebo or other comparators.
This compound: PROTECT Trial
The PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial was a large, phase III clinical trial.
Table 1: Efficacy Outcomes of the PROTECT Trial
| Outcome | This compound (n=1356) | Placebo (n=677) | Odds Ratio (95% CI) | P-value |
| Primary Endpoint | 0.92 (0.78 - 1.09) | 0.35 | ||
| Treatment Success | 40.6% | 36.0% | ||
| Treatment Failure | 21.8% | 19.8% | ||
| Secondary Endpoints | Hazard Ratio (95% CI) | |||
| Death or Rehospitalization (60 days) | 30.7% | 31.9% | 0.98 (0.83 - 1.17) | 0.86 |
| Persistent Renal Impairment | 15.0% | 13.7% | 1.11 (0.85 - 1.46) | 0.44 |
Table 2: Key Adverse Events in the PROTECT Trial
| Adverse Event | This compound (n=1336) | Placebo (n=666) | P-value |
| Seizures | 11 (0.8%) | 0 (0%) | 0.02 |
| Stroke | 21 (1.6%) | 3 (0.5%) | 0.043 |
Theophylline: Efficacy in Asthma
The efficacy of Theophylline in asthma has been evaluated in numerous clinical trials and meta-analyses.
Table 3: Theophylline Efficacy in Asthma (Meta-analysis Data)
| Outcome | Comparison | Result |
| FEV₁ (% predicted) | Addition of Theophylline vs. Increasing dose of Inhaled Corticosteroid (ICS) | Greater increase with Theophylline (WMD = 2.49%; 95% CI 1.99-3.00) |
| FEV₁ | Theophylline vs. Beta-2 agonists | Beta-2 agonists were superior in improving FEV₁ (p=0.002) |
| Asthma Exacerbations | Addition of Theophylline to ICS | Trend towards fewer exacerbations |
| Symptom Improvement | Theophylline vs. Placebo in children | Quicker symptom improvement in one study (18.6h vs 31.1h, p<0.05) |
Pharmacokinetic Properties
Table 4: Comparative Pharmacokinetics
| Parameter | This compound | Theophylline |
| Metabolism | Primarily by CYP3A4 to active metabolites | Hepatic, via CYP1A2, CYP2E1, CYP3A4 |
| Protein Binding | - | ~40% |
| Elimination Half-life | - | 5-8 hours |
Experimental Protocols
Adenosine A1 Receptor Binding Assay (for this compound)
This assay determines the affinity of a compound for the adenosine A1 receptor.
-
Objective: To measure the binding of this compound to the adenosine A1 receptor.
-
Methodology: A radioligand binding assay is typically employed.
-
Membrane Preparation: Membranes from cells expressing the adenosine A1 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the A1 receptor (e.g., [³H]CCPA) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Phosphodiesterase (PDE) Inhibition Assay (for Theophylline)
This assay measures the ability of a compound to inhibit the activity of PDE enzymes.
-
Objective: To quantify the inhibitory effect of Theophylline on PDE activity.
-
Methodology: A common method involves a two-step enzymatic reaction.
-
PDE Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor (Theophylline). The PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).
-
5'-Nucleotidase Reaction: A 5'-nucleotidase is added to the reaction mixture, which converts the 5'-monophosphate into a nucleoside and inorganic phosphate.
-
Phosphate Detection: The amount of inorganic phosphate produced is quantified using a colorimetric reagent (e.g., Malachite Green).
-
Data Analysis: The concentration of the inhibitor that reduces PDE activity by 50% (IC₅₀) is calculated.
-
Conclusion
This compound and Theophylline, despite their structural similarities as xanthine derivatives, exhibit distinct pharmacological profiles that have led to divergent clinical development paths. This compound's selectivity for the adenosine A1 receptor did not translate into clinical efficacy for acute heart failure in the PROTECT trial and was associated with significant safety concerns, leading to the termination of its development. Theophylline, with its dual mechanism of non-selective adenosine receptor antagonism and phosphodiesterase inhibition, remains a therapeutic option for respiratory diseases. However, its narrow therapeutic window and potential for adverse effects necessitate careful patient monitoring. This head-to-head comparison, based on available data, underscores the importance of target selectivity and the complexity of translating preclinical promise into clinical benefit.
References
- 1. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety of an adenosine A(1)-receptor antagonist, this compound, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of theophylline on concentrations of cyclic 3',5'-adenosine monophosphate and cyclic 3',5'-guanosine monophosphate of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine inhibits renin release from juxtaglomerular cells via an A1 receptor-TRPC-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Rolofylline's Downfall: A Comparative Analysis of A1 Antagonist Failures and Successes
The promising therapeutic avenue of adenosine A1 receptor antagonism in acute heart failure (AHF) was dealt a significant blow with the failure of rolofylline in the landmark PROTECT trial. While preclinical data and early clinical studies showed promise, the large-scale trial revealed a lack of efficacy and concerning safety signals, leading to the termination of its development. This guide provides a detailed comparison of this compound with other adenosine A1 receptor antagonists, exploring the potential reasons for its failure where others have shown a more favorable profile. We delve into the experimental data, clinical trial protocols, and underlying pharmacological mechanisms to offer a comprehensive overview for researchers and drug development professionals.
Adenosine A1 Receptor Antagonism: The Therapeutic Rationale
In heart failure, elevated levels of adenosine contribute to renal dysfunction by causing vasoconstriction of the afferent arterioles in the kidneys, reducing renal blood flow and glomerular filtration rate (GFR). Adenosine A1 receptor antagonists were developed to counteract these detrimental effects. By selectively blocking these receptors in the kidneys, these drugs were expected to increase renal blood flow, promote diuresis, and improve renal function without significantly altering heart rate or blood pressure.
This compound and the PROTECT Trial: A Promising Candidate Falters
This compound (KW-3902) was a selective adenosine A1 receptor antagonist that showed initial promise in pilot studies. However, the large-scale Phase III PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial, which enrolled over 2,000 patients with AHF and renal impairment, failed to meet its primary and secondary endpoints.
Key Findings from the PROTECT Trial
The PROTECT trial revealed that this compound, when added to standard therapy, did not improve patient outcomes compared to placebo.[1] Specifically, there was no significant difference in the composite primary endpoint of treatment success, treatment failure, or no change. Furthermore, this compound did not prevent persistent renal impairment, a key secondary endpoint.
Most concerning was the safety profile of this compound. The trial showed a statistically significant increase in the incidence of seizures and a trend towards a higher rate of stroke in the this compound group compared to placebo.
A Comparative Look at Other A1 Antagonists: Tonapofylline and SLV320
While this compound's journey ended in disappointment, other A1 antagonists, such as tonapofylline (BG9928) and SLV320, have shown more encouraging results in earlier-phase clinical trials, suggesting that the therapeutic window for this drug class may still be open. A direct head-to-head comparison is challenging due to differences in trial design and patient populations, but an examination of the available data offers valuable insights.
Quantitative Data Comparison
| Parameter | This compound (PROTECT Trial) | Tonapofylline (BG9928) (Phase II) | SLV320 (Phase II) |
| Primary Efficacy Endpoint | No significant difference vs. placebo in a composite of treatment success/failure | Increased sodium excretion vs. placebo | Increased sodium excretion and diuresis vs. placebo |
| Renal Function | No improvement in persistent renal impairment vs. placebo | Unchanged creatinine clearance | Trend towards improved GFR (decreased cystatin C) |
| Body Weight | - | Reduction in body weight vs. placebo | - |
| Seizures | Increased incidence (0.8% vs. 0% in placebo) | One patient at the highest dose developed seizures | No seizures reported |
| Stroke | Increased incidence (1.2% vs. 0.5% in placebo) | Not reported as a significant adverse event | Not reported as a significant adverse event |
Experimental Protocols: A Glimpse into the Methodologies
PROTECT Trial (this compound)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: 2,033 patients hospitalized for acute heart failure with impaired renal function (estimated creatinine clearance 20-80 mL/min).
-
Intervention: Intravenous this compound (30 mg) or placebo administered as a 4-hour infusion daily for up to 3 days, in addition to standard diuretic therapy.
-
Primary Endpoint: A composite of treatment success (moderate to marked improvement in dyspnea and no worsening of heart failure or renal function), treatment failure (death, rehospitalization for heart failure, or worsening heart failure or renal function), or no change at day 7.
-
Secondary Endpoints: Persistent renal impairment and a composite of death or readmission for cardiovascular or renal causes at 60 days.
Tonapofylline (BG9928) Phase II Trial
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.
-
Patient Population: Patients with stable heart failure and systolic dysfunction receiving standard therapy. A separate study also enrolled patients with heart failure and renal insufficiency.[2][3]
-
Intervention: Oral tonapofylline (3, 15, 75, or 225 mg) or placebo for 10 days. An intravenous formulation was also tested in a separate study.
-
Primary Endpoint: Change in sodium excretion.
-
Secondary Endpoints: Changes in potassium excretion, creatinine clearance, and body weight.
SLV320 Phase II Trial
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, single-dose study.[4][5]
-
Patient Population: 111 patients with stable NYHA class II or III heart failure.
-
Intervention: A single 1-hour intravenous infusion of SLV320 (5, 10, or 15 mg), placebo, or furosemide (40 mg).
-
Endpoints: Hemodynamic parameters (measured by pulmonary artery catheter), renal function (cystatin C, urine output, electrolytes), and pharmacokinetics.
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling in the Kidney
PROTECT Trial Workflow
Why Did this compound Fail? A Multifactorial Perspective
The disparity in outcomes between this compound and other A1 antagonists likely stems from a combination of factors, including differences in molecular properties, trial design, and patient populations.
-
Receptor Selectivity and Off-Target Effects: While all three drugs are classified as selective A1 antagonists, subtle differences in their binding affinities and selectivity profiles for other adenosine receptor subtypes (A2A, A2B, and A3) could play a crucial role. A review of several A1 antagonists in development, including this compound (KW3902), tonapofylline (BG9928), and SLV320, noted that they all have a high affinity for the human A1 receptor and over 200-fold selectivity over the A2A subtype. However, even minor off-target activities could lead to unforeseen adverse effects in a complex disease state like AHF. The precise selectivity profiles and potential for off-target binding of these compounds, particularly at higher doses, require further investigation.
-
Patient Population and Clinical Setting: The PROTECT trial enrolled patients with acute decompensated heart failure, a highly vulnerable and hemodynamically unstable population. In contrast, the initial positive data for tonapofylline and SLV320 came from studies in patients with more stable heart failure. The complex pathophysiology of AHF, with its associated neurohormonal activation and inflammation, may have created an environment where the effects of this compound were either blunted or led to adverse outcomes.
-
Adverse Neurological Events: A Class Effect? The increased incidence of seizures with this compound is a known potential side effect of A1 receptor antagonists, as adenosine plays a crucial role as an endogenous anticonvulsant in the central nervous system. Blockade of A1 receptors can lower the seizure threshold. The higher rate of seizures in the PROTECT trial could be due to this compound's specific pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier. The exclusion of patients with a history of seizure in the tonapofylline trial highlights the awareness of this potential risk.
-
The Enigma of Stroke: The increased risk of stroke observed with this compound remains a more perplexing issue. The mechanism behind this is not well understood, and the PROTECT trial investigators could not identify a clear temporal relationship or a specific stroke subtype. This adverse event was not prominently reported in the trials of tonapofylline or SLV320, suggesting it might be a compound-specific effect of this compound rather than a class effect. Potential, though unproven, mechanisms could involve off-target effects on cerebral vasculature or prothrombotic effects in the specific patient population of the PROTECT trial.
Conclusion: Lessons Learned and the Path Forward
The failure of this compound serves as a critical case study in the complexities of drug development, particularly for a multifaceted condition like acute heart failure. While the theoretical basis for A1 antagonism remains compelling, the PROTECT trial underscores the importance of a thorough understanding of a drug's complete pharmacological profile, including its receptor selectivity, potential for off-target effects, and behavior in specific patient populations.
The more favorable safety and efficacy signals from earlier trials of tonapofylline and SLV320 suggest that not all A1 antagonists are created equal. Future research in this area should focus on developing compounds with higher selectivity for the A1 receptor, minimal off-target effects, and a pharmacokinetic profile that minimizes central nervous system exposure. Furthermore, careful patient selection and trial design will be paramount to unlocking the potential therapeutic benefits of this drug class while mitigating the risks observed with this compound. The journey of A1 antagonists is a testament to the challenging yet crucial process of translating promising scientific concepts into safe and effective therapies.
References
Benchmarking Rolofylline's Safety Profile Against Newer Adenosine A1 Receptor Modulators
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic agents targeting the adenosine A1 receptor (A1R) has evolved significantly since the clinical development of Rolofylline. While initially promising for the treatment of acute heart failure, this compound's journey was halted due to significant safety concerns. This guide provides a comprehensive and objective comparison of this compound's safety profile with that of newer compounds, including the partial A1R agonist Neladenoson Bialanate and other A1R antagonists such as Tonapofylline and SLV320. By presenting quantitative safety data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to inform future drug development efforts in this therapeutic area.
Quantitative Safety Data Summary
The following tables summarize the key safety findings from clinical trials of this compound and comparator compounds.
Table 1: Adverse Events Profile of this compound (PROTECT Trial) [1][2]
| Adverse Event | This compound (n=1336) | Placebo (n=666) | p-value | Hazard Ratio (95% CI) |
| Neurological Events | ||||
| Seizures | 11 (0.8%) | 0 (0.0%) | 0.02 | - |
| Stroke | 21 (1.6%) | 3 (0.5%) | 0.043 | 3.49 (1.04, 11.71) |
| Serious Adverse Events (SAEs) | 185 (13.8%) | 98 (14.7%) | - | - |
| Cardiac SAEs | 96 (7.2%) | 60 (9.0%) | - | - |
| CNS SAEs | 20 (1.5%) | 4 (0.6%) | - | - |
| Renal Function | ||||
| Persistent Renal Impairment | 15.0% | 13.7% | 0.44 | - |
Table 2: Safety Profile of Newer Adenosine A1 Receptor Modulators
| Compound | Key Adverse Events and Safety Observations | Clinical Trial Phase |
| Neladenoson Bialanate | Dose-dependent decrease in renal function (increase in creatinine and cystatin C) and heart rate.[3] No significant increase in atrioventricular (AV) conduction disorders or neurological side effects were observed in smaller pilot studies.[4] Serious adverse events were similar to placebo in a Phase 2b trial.[5] | Phase IIb |
| Tonapofylline | Generally reported to have a good safety profile with mild adverse effects. Exclusion criteria in clinical trials included a history of seizure or stroke, suggesting a cautious approach to neurological safety. | Phase III |
| SLV320 | Well-tolerated in a study of 111 patients with stable heart failure; no serious adverse events were observed. Did not alter heart rate, blood pressure, or other hemodynamic parameters. A larger dose-finding study was terminated early, limiting definitive conclusions on safety and efficacy. | Phase II |
Experimental Protocols
This compound: The PROTECT Trial
The pivotal safety data for this compound comes from the P lacebo-controlled R andomized study of the selective A1 adenosine receptor antagonist O lofylline for patients hospitalized with acute heart failure and volume O verload to assess T reatment E ffect on C ongestion and renal funcT ion (PROTECT) trial.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 2033 patients hospitalized for acute heart failure with impaired renal function (estimated creatinine clearance of 20 to 80 mL/min).
-
Intervention: Patients were randomized in a 2:1 ratio to receive either intravenous this compound (30 mg) or a matching placebo.
-
Dosing Regimen: The study drug was administered as a 4-hour infusion daily for up to 3 days.
-
Safety Assessment: Adverse events (AEs) and serious adverse events (SAEs) were recorded from baseline through day 7 and 14, respectively. Clinical events were adjudicated through 60 days.
Neladenoson Bialanate: PANTHEON and PANACHE Trials
The safety and efficacy of Neladenoson Bialanate were evaluated in two Phase IIb trials:
-
PANTHEON (HFrEF): A dose-finding, randomized, double-blind, placebo-controlled trial in 462 patients with chronic heart failure with reduced ejection fraction (HFrEF). Patients were randomized to once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, and 40 mg) or placebo for 20 weeks.
-
PANACHE (HFpEF): A randomized clinical trial in 305 patients with heart failure with preserved ejection fraction (HFpEF). Participants were randomized to various doses of neladenoson or placebo for 20 weeks.
Tonapofylline and SLV320 Clinical Trials
-
Tonapofylline: Reached Phase III clinical trials, with both intravenous and oral formulations studied. Studies assessed safety and tolerability in patients with acute decompensated heart failure and renal insufficiency.
-
SLV320: A Phase II, randomized, double-blind, placebo-controlled, multicenter study was initiated to evaluate the efficacy and safety of different intravenous doses in patients with acute heart failure and renal impairment. However, the study was terminated early. Another study in patients with stable heart failure involved a 1-hour infusion of 5, 10, and 15 mg of SLV320.
Signaling Pathways and Mechanisms of Adverse Events
The therapeutic and adverse effects of these compounds are intrinsically linked to their interaction with the adenosine A1 receptor and the subsequent modulation of downstream signaling pathways.
Adenosine A1 Receptor Antagonism and Seizures
Adenosine, acting through A1 receptors, is an endogenous anticonvulsant. Antagonism of these receptors, as with this compound, can disrupt this natural seizure-suppressing mechanism. The proposed signaling pathway is as follows:
Caption: this compound's antagonism of A1R increases neuronal excitability, leading to seizures.
By blocking A1 receptors, this compound prevents the inhibitory effects of adenosine, which include decreased glutamate release from presynaptic terminals and hyperpolarization of postsynaptic neurons. This leads to increased neuronal excitability and a lower seizure threshold.
Adenosine A1 Receptor Modulation and Stroke
The association between this compound and an increased risk of stroke is a significant safety concern, although the exact mechanism remains unclear. Adenosine A1 receptors are widely expressed in the brain and play a complex role in cerebral blood flow and neuronal protection during ischemia. Antagonism of these receptors could potentially disrupt cerebrovascular autoregulation or exacerbate neuronal injury during an ischemic event.
Caption: Hypothesized mechanisms for increased stroke risk with this compound.
Partial Agonism of Neladenoson Bialanate
Neladenoson Bialanate is a partial agonist of the A1 receptor. This mechanism is intended to provide cardioprotective effects without the profound side effects, such as bradycardia and AV block, associated with full agonists. However, its dose-dependent negative impact on renal function highlights the fine balance required in modulating this receptor.
Caption: Simplified experimental workflow of the PROTECT trial.
Conclusion
The clinical development of this compound, while ultimately unsuccessful due to its adverse safety profile, has provided invaluable lessons for the development of subsequent adenosine A1 receptor modulators. The significant risks of seizures and stroke associated with potent A1R antagonism underscore the need for a nuanced approach.
Newer compounds like Neladenoson Bialanate, with its partial agonist activity, and Tonapofylline, with a seemingly milder side-effect profile, represent attempts to harness the therapeutic potential of A1R modulation while mitigating the risks. However, the dose-dependent renal effects of Neladenoson and the limited published safety data for Tonapofylline and SLV320 highlight the ongoing challenges.
Future research in this area should focus on:
-
Receptor Subtype Selectivity: Developing compounds with higher selectivity for specific A1 receptor populations to target desired therapeutic effects while avoiding off-target effects.
-
Partial Agonism and Allosteric Modulation: Exploring these mechanisms to fine-tune receptor activity and achieve a better balance between efficacy and safety.
-
Biomarker-Guided Patient Selection: Identifying patient populations most likely to benefit and least likely to experience adverse events.
By carefully considering the safety lessons from this compound and leveraging innovative pharmacological approaches, the development of safe and effective adenosine A1 receptor modulators for cardiovascular and renal diseases remains a promising endeavor.
References
- 1. The safety of an adenosine A(1)-receptor antagonist, this compound, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Rolofylline in a Research Setting
For researchers, scientists, and drug development professionals, the culmination of a project involving an investigational drug like rolofylline necessitates a meticulous and compliant disposal process. Although the development of this compound, a selective adenosine A1 receptor antagonist, was discontinued in 2009, remaining research quantities require proper handling to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including investigational drugs, is governed by a framework of federal and state regulations. The primary federal agency overseeing this in the United States is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA).[2][3][4] Additionally, state and local regulations may impose more stringent requirements.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Characterizing this compound Waste
Key Principles for this compound Disposal:
-
Do Not Sewer: Never dispose of this compound down the drain. This practice can lead to the contamination of water supplies and harm aquatic life. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous pharmaceutical waste.
-
Incineration is Preferred: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Segregation is Key: Properly segregate this compound waste from other laboratory waste streams. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is often placed in blue containers.
Procedural Steps for Disposal
The following steps outline a comprehensive plan for the proper disposal of this compound from a research laboratory.
-
Consult Institutional EHS: Before initiating any disposal procedures, contact your organization's Environmental Health and Safety (EHS) department. They will provide specific instructions based on your location and the nature of the waste.
-
Waste Identification and Collection:
-
Solid Waste: Collect any remaining solid this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: Empty vials or containers that held this compound should also be disposed of as hazardous waste, as they may retain residual amounts of the compound.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the specific chemical name ("this compound").
-
Include the date of accumulation and other information as required by your institution.
-
Store the waste in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste contractor.
-
-
Arrange for Professional Disposal:
-
Your EHS department will coordinate with a licensed hazardous waste management company for the transportation and ultimate disposal of the this compound waste.
-
Ensure that a manifest or other tracking documentation is completed to maintain a record of the waste from your facility to its final disposal location.
-
Summary of Disposal Options for Pharmaceutical Waste
For a broader understanding, the following table summarizes general disposal options for pharmaceuticals. However, for an investigational compound like this compound in a research setting, the primary and recommended route is through a licensed hazardous waste contractor.
| Disposal Method | Description | Applicability to this compound (Research Setting) |
| Licensed Hazardous Waste Contractor | Collection, transportation, and disposal (typically via incineration) by a company permitted to handle hazardous pharmaceutical waste. | Primary and Recommended Method. Ensures compliance and minimizes environmental risk. |
| Drug Take-Back Programs | Programs that allow the public to bring unused drugs to a central location for proper disposal. | Not typically applicable for bulk research quantities but may be an option for very small, final user amounts if permitted by the program. |
| Disposal in Household Trash | Mixing the drug with an undesirable substance (e.g., coffee grounds, cat litter), sealing it in a bag, and placing it in the trash. | Not Recommended for research settings due to the unknown hazard profile and larger quantities. This method is intended for household consumer medicines. |
| Flushing (Sewering) | Disposing of the drug down a toilet or sink. | Strongly Discouraged and often Prohibited. Only a very limited number of drugs are on the FDA's "flush list" due to their high potential for harm if accidentally ingested. This compound is not on this list. |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for ensuring the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.
References
Personal protective equipment for handling Rolofylline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Rolofylline. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this adenosine A1 receptor antagonist.
Hazard Identification and Health Effects
This compound is an experimental drug that was investigated for the treatment of acute heart failure. Although its development was terminated, it is important to be aware of its potential hazards. Clinical trials revealed serious adverse effects, which should be considered in any risk assessment.
Summary of Known Health Hazards:
| Hazard | Description | Source |
| Neurological Effects | Increased incidence of seizures and stroke observed in clinical trials.[1] | Clinical Trial Data |
| Organ Toxicity | Potential for damage to organs through prolonged or repeated exposure. | GHS Classification |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | GHS Classification |
Personal Protective Equipment (PPE)
Due to the potential health risks, a comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE.
Minimum Personal Protective Equipment (PPE) Requirements:
| Body Part | Equipment | Rationale |
| Hands | Nitrile or neoprene gloves | Prevents skin contact and absorption. |
| Eyes | Chemical safety goggles or face shield | Protects eyes from splashes and airborne particles. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder form or when engineering controls are insufficient to minimize inhalation exposure. |
| Body | Laboratory coat or disposable gown | Protects skin and clothing from contamination. |
Safe Handling Procedures
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of powdered this compound within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle with care to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Experimentation:
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Plan:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Unused this compound:
-
Do not dispose of down the drain or in the regular trash.
-
Treat as hazardous chemical waste.
-
Follow your institution's and local regulations for chemical waste disposal. This typically involves collection by a licensed hazardous waste disposal company.
-
-
Contaminated Materials (e.g., gloves, weighing paper, pipette tips):
-
Place all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent.
-
Dispose of the rinsate as hazardous chemical waste.
-
The "triple-rinsed" container can then be disposed of as non-hazardous waste, in accordance with local regulations.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

